molecular formula C8H5NO5 B376768 2-Hydroxy-5-nitroisophthalaldehyde

2-Hydroxy-5-nitroisophthalaldehyde

Cat. No.: B376768
M. Wt: 195.13g/mol
InChI Key: VZLVFPDBWDWBRW-UHFFFAOYSA-N
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Description

2-Hydroxy-5-nitroisophthalaldehyde is a useful research compound. Its molecular formula is C8H5NO5 and its molecular weight is 195.13g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5NO5

Molecular Weight

195.13g/mol

IUPAC Name

2-hydroxy-5-nitrobenzene-1,3-dicarbaldehyde

InChI

InChI=1S/C8H5NO5/c10-3-5-1-7(9(13)14)2-6(4-11)8(5)12/h1-4,12H

InChI Key

VZLVFPDBWDWBRW-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C=O)O)C=O)[N+](=O)[O-]

Canonical SMILES

C1=C(C=C(C(=C1C=O)O)C=O)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

characterization of 2-hydroxy-5-nitroisophthalaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Characterization of 2-Hydroxy-5-nitroisophthalaldehyde

Foreword

2-Hydroxy-5-nitroisophthalaldehyde, a highly functionalized aromatic dialdehyde, stands as a pivotal precursor in the synthesis of advanced materials and complex molecular architectures. Its unique electronic and structural characteristics—stemming from the interplay between ortho-hydroxyl and twin aldehyde functionalities, modulated by a para-nitro group—make it an invaluable building block for researchers in coordination chemistry, materials science, and drug development. This guide offers a comprehensive exploration of its synthesis, characterization, and reactivity, providing both foundational knowledge and field-proven insights for its effective utilization.

Molecular Overview and Significance

2-Hydroxy-5-nitroisophthalaldehyde (IUPAC Name: 2-hydroxy-5-nitrobenzene-1,3-dicarbaldehyde) is an organic compound with the molecular formula C₈H₅NO₅.[1] The molecule's architecture is distinguished by a benzene ring substituted with two aldehyde groups at positions 1 and 3, a hydroxyl group at position 2, and a nitro group at position 5. This arrangement of electron-withdrawing (nitro, aldehyde) and electron-donating (hydroxyl) groups creates a unique electronic landscape that dictates its reactivity and photophysical properties.[2]

The ortho-hydroxyaldehyde moiety facilitates the formation of stable intramolecular hydrogen bonds and is a classic structural motif for creating Schiff base ligands capable of chelating metal ions.[2] The addition of a second aldehyde group enhances its versatility, allowing for the construction of more complex, binuclear metal complexes or macrocyclic structures. The strongly electron-withdrawing nitro group further influences the molecule's acidity, reactivity, and spectroscopic properties, making it a subject of interest for developing chemosensors and fluorescent probes.[2]

Caption: Structure of 2-hydroxy-5-nitroisophthalaldehyde.

Synthesis Pathway

While several synthetic routes can be envisioned, a common and effective method involves the ortho-diformylation of a substituted phenol. An efficient pathway begins with the nitration of a suitable precursor, followed by strategic functional group manipulations to introduce the aldehyde moieties.

One plausible route involves the nitration of isophthalic acid, followed by reduction, oxidation, and subsequent formylation steps.[3] A more direct approach, however, starts from p-nitrophenol, which can undergo a diformylation reaction under specific conditions to yield the target compound. The causality behind this choice lies in the directing effects of the hydroxyl and nitro groups on the aromatic ring, which influence the positions of electrophilic substitution.

Caption: Generalized workflow for the synthesis of the target compound.

Spectroscopic and Structural Characterization

A rigorous characterization is essential to confirm the identity and purity of the synthesized 2-hydroxy-5-nitroisophthalaldehyde. This involves a suite of spectroscopic techniques and, ideally, single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, aldehyde, and hydroxyl protons. The two aromatic protons will appear as doublets due to ortho-coupling, with their chemical shifts influenced by the surrounding electron-withdrawing groups. The aldehyde protons will resonate significantly downfield, typically above 10 ppm. The phenolic hydroxyl proton signal may be broad and its position variable depending on the solvent and concentration, often appearing far downfield due to strong intramolecular hydrogen bonding to the adjacent aldehyde's carbonyl oxygen.

¹³C NMR: The carbon NMR spectrum will corroborate the structure, showing distinct signals for the two types of carbonyl carbons (aldehydes), the four distinct aromatic carbons, and the carbons bearing the hydroxyl and nitro groups.

Predicted ¹H NMR Data (in CDCl₃)
Proton Predicted Chemical Shift (ppm)
Aromatic-H (ortho to -NO₂)~8.8 - 9.0 (d)
Aromatic-H (ortho to -CHO)~8.4 - 8.6 (d)
Aldehyde-H~10.2 - 10.5 (s)
Hydroxyl-H>11.0 (s, broad)
Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum provides a vibrational fingerprint of the molecule's functional groups. Data from the closely related compound 2-hydroxy-5-nitrobenzaldehyde serves as an excellent reference.[4]

Key IR Absorption Frequencies
Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H Stretch (intramolecular H-bond)3200 - 3400 (broad)
Aromatic C-H Stretch3000 - 3100
Aldehyde C-H Stretch~2750, ~2850 (two distinct peaks)
C=O Stretch (Aldehyde)1650 - 1690 (strong)[5]
Aromatic C=C Stretch1580 - 1620
N-O Asymmetric Stretch (NO₂)1500 - 1550 (strong)
N-O Symmetric Stretch (NO₂)1330 - 1370 (strong)

The broadness of the O-H stretch is a hallmark of strong hydrogen bonding. The position of the C=O stretch, slightly lowered from a typical aldehyde, is also indicative of conjugation with the aromatic ring and the intramolecular hydrogen bond.[5]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For C₈H₅NO₅, the expected monoisotopic mass is 195.0168 Da.[1] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The fragmentation pattern under electron ionization (EI) would likely show initial loss of the nitro group (NO₂) or the formyl radical (CHO).

Single-Crystal X-ray Diffraction

In the solid state, intermolecular forces such as C-H···O interactions and π–π stacking between the aromatic rings are expected to govern the crystal packing, creating a stable three-dimensional supramolecular assembly.[6][7]

Crystallographic Data for Analog (2-Hydroxy-5-nitrobenzaldehyde) [6]
Parameter Value
FormulaC₇H₅NO₄
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.2580 (17)
b (Å)8.3960 (13)
c (Å)11.704 (3)
β (°)95.165 (18)
V (ų)710.3 (3)
Z4

Reactivity and Key Applications

The utility of 2-hydroxy-5-nitroisophthalaldehyde stems from its reactive aldehyde groups and its pre-organized chelation site.

Synthesis of Schiff Bases and Metal Complexes

The most prominent application is its use as a precursor for Schiff base ligands. The aldehyde functionalities readily undergo condensation reactions with primary amines to form imines (>C=N-).[2][8] The use of a diamine can lead to the formation of macrocyclic ligands. These Schiff base ligands are exceptional chelators for a wide range of transition metal and lanthanide ions. The resulting metal complexes are extensively studied for their catalytic activity, magnetic properties, and potential as therapeutic agents.[9]

cluster_process Schiff Base Formation reactant1 2-Hydroxy-5-nitroisophthalaldehyde CHO OH CHO product Schiff Base Ligand CH=N-R OH CH=N-R reactant1:f0->product:f0 Condensation reactant1:f2->product:f2 Condensation reactant2 Primary Amine (R-NH₂) R-NH₂ Condensation Condensation

Caption: Reaction scheme for forming a Schiff base ligand.

Development of Fluorescent Probes

Aldehydes are crucial molecules in biological systems, and their detection is of significant interest.[10][11] The framework of 2-hydroxy-5-nitroisophthalaldehyde is suitable for designing fluorescent "turn-on" or "turn-off" probes.[2][12] The reaction of the aldehyde groups with a specific analyte can induce a change in the molecule's electronic structure, leading to a measurable change in fluorescence intensity or wavelength. The nitro group often acts as a quencher, and its modification or the modulation of intramolecular charge transfer (ICT) upon analyte binding can restore fluorescence. Such probes are valuable tools for detecting metal ions, anions, or biologically relevant small molecules.[12][13]

Experimental Protocols

Protocol: Synthesis of a Schiff Base Derivative

This protocol is a generalized procedure and should be adapted based on the specific amine used.

  • Dissolution: Dissolve 1 mmol of 2-hydroxy-5-nitroisophthalaldehyde in 20 mL of absolute ethanol in a round-bottom flask. Warm gently if necessary to achieve full dissolution.

  • Amine Addition: In a separate vial, dissolve 2 mmol of the desired primary amine in 10 mL of absolute ethanol.

  • Reaction: Add the amine solution dropwise to the aldehyde solution with continuous stirring. Add a few drops of glacial acetic acid to catalyze the reaction.[14]

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, allow the mixture to cool to room temperature. The Schiff base product will often precipitate as a colored solid. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol or DMF/ethanol mixture.

  • Characterization: Dry the purified product under vacuum and characterize using FT-IR, NMR, and Mass Spectrometry to confirm its structure.

Protocol: FT-IR Characterization (ATR Method)
  • Instrument Preparation: Ensure the Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory is powered on and has completed its diagnostic checks.[15]

  • Background Spectrum: Clean the ATR crystal surface (typically diamond or germanium) thoroughly with a lint-free wipe dampened with isopropanol or ethanol. Allow the solvent to evaporate completely. Record a background spectrum to subtract atmospheric (CO₂, H₂O) interference.[15]

  • Sample Application: Place a small amount of the solid 2-hydroxy-5-nitroisophthalaldehyde powder onto the center of the ATR crystal.

  • Spectrum Acquisition: Lower the ATR press arm to apply firm, even pressure, ensuring good contact between the sample and the crystal. Acquire the IR spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.[15]

  • Data Analysis: Process the resulting spectrum (absorbance vs. wavenumber) to identify the characteristic peaks as detailed in Table 2.

Conclusion

2-Hydroxy-5-nitroisophthalaldehyde is a compound of significant synthetic potential. Its characterization relies on a combination of standard spectroscopic techniques that together provide an unambiguous confirmation of its complex structure. Understanding its synthesis, spectral signatures, and inherent reactivity empowers researchers to leverage this molecule as a strategic platform for designing novel materials, catalysts, and sensors with tailored functionalities for advanced applications in science and technology.

References

  • Vertex AI Search. (2023). Synthesis of 2-hydroxy-5-nitroisophthalaldehyde. Google Search.
  • Acta Crystallographica Section E: Crystallographic Communications. (2009). 2-Hydroxy-5-nitrobenzaldehyde. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-5-nitroisophthalaldehyde. PubChem. [Link]

  • Elsevier. (n.d.). 2-hydroxy-5-methylisophthalaldehyde based fluorescent-colorimetric chemosensor for dual detection of Zn 2+ and Cu 2+ with high sensitivity and application in live cell imaging. PlumX Metrics.
  • Royal Society of Chemistry. (2024). Tunable fluorescent probes for detecting aldehydes in living systems. The Raj Group. [Link]

  • National Institute of Standards and Technology. (n.d.). Benzaldehyde, 2-hydroxy-5-nitro-. NIST Chemistry WebBook. [Link]

  • SpectraBase. (n.d.). Benzaldehyde, 2-hydroxy-5-nitro-, 2-iodophenylhydrazone. Wiley.
  • IUCr. (n.d.). 2-Hydroxy-5-nitrobenzaldehyde. Acta Crystallographica Section E.
  • National Center for Biotechnology Information. (2024). Tunable fluorescent probes for detecting aldehydes in living systems. PubMed Central. [Link]

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • National Center for Biotechnology Information. (n.d.). Turn on Fluorescent Probes for Selective Targeting of Aldehydes. PubMed Central. [Link]

  • AVESIS. (2023). SYNTHESIS AND CHARATERIZATIONS OF THE SCHIFF BASE DERIVED FROM 2-HYDROXY-5-NITROBENZALDEHYDE ALONGWITH HIRSHFELD SURFACE ANALYSIS AND COMPUTATIONAL STUDY. Ondokuz Mayıs University. [Link]

  • MDPI. (2024). Molybdenum Complexes Derived from 2-Hydroxy-5-nitrobenzaldehyde and Benzhydrazide as Potential Oxidation Catalysts and Semiconductors. MDPI. [Link]

  • ResearchGate. (2025). Manganese(II) complexes with 5–nitro–2–hydroxy–benzaldehyde or substituted 2–hydroxy–phenones: Structure and interaction with bovine serum albumin and calf–thymus DNA. ResearchGate. [Link]

  • MDPI. (2022). Systematic Screening of Trigger Moieties for Designing Formaldehyde Fluorescent Probes and Application in Live Cell Imaging. MDPI. [Link]

  • Rasayan Journal. (n.d.). Synthesis and Characterization of Complexes of 2-Hydroxy-3-nitro acetophenyl thiosemicarbazone with Some 3d Series Transition Metals. Rasayan Journal.
  • ResearchGate. (2014). Any details of Schiff base formation using of 2-hydroxy-5-nitrobenzaldehyde and aromatic amine?. ResearchGate. [Link]

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A Technical Guide to 2-Hydroxy-5-nitroisophthalaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 2-hydroxy-5-nitroisophthalaldehyde, a highly functionalized aromatic compound with significant potential in coordination chemistry, materials science, and as a scaffold in medicinal chemistry. We will delve into its chemical identity, physicochemical properties, a detailed synthesis protocol, and its primary applications as a precursor for advanced molecular architectures.

Compound Identification and Physicochemical Properties

It is crucial to distinguish 2-hydroxy-5-nitroisophthalaldehyde from its close analogue, 2-hydroxy-5-nitrobenzaldehyde (also known as 5-nitrosalicylaldehyde, CAS No. 97-51-8). The "isophthalaldehyde" nomenclature specifies the presence of two aldehyde groups on the benzene ring, located at positions 1 and 3.

The correct chemical identity for the topic compound is 2-hydroxy-5-nitrobenzene-1,3-dicarbaldehyde .[1]

Chemical Identifiers
IdentifierValue
CAS Number 137605-43-7[1]
IUPAC Name 2-hydroxy-5-nitrobenzene-1,3-dicarbaldehyde[1]
PubChem CID 827934[1]
Molecular Formula C₈H₅NO₅[1]
SMILES C1=C(C=C(C(=C1C=O)O)C=O)[O-][1]
InChI Key VZLVFPDBWDWBRW-UHFFFAOYSA-N[1]
Physicochemical Properties

The following properties are computed values sourced from PubChem.

PropertyValue
Molecular Weight 195.13 g/mol [1]
Exact Mass 195.01677226 Da[1]
XLogP3-AA 0.9[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 5[1]
Rotatable Bond Count 2[1]
Topological Polar Surface Area 100 Ų[1]
Heavy Atom Count 14[1]

Synthesis and Purification

While specific literature detailing the synthesis of 2-hydroxy-5-nitroisophthalaldehyde is scarce, a reliable pathway can be designed based on established principles of electrophilic aromatic substitution. The most logical precursor is 2-hydroxyisophthalaldehyde, which is then nitrated. The strong activating, ortho-, para- directing effect of the hydroxyl group, combined with the deactivating, meta- directing effect of the two aldehyde groups, strongly favors the introduction of the nitro group at the C-5 position.

Proposed Synthesis Workflow

SynthesisWorkflow cluster_reagents HNO3 Fuming HNO₃ Nitration Nitration Reaction Vessel (Controlled Temp: 0-5 °C) HNO3->Nitration + H2SO4 Conc. H₂SO₄ H2SO4->Nitration + (Catalyst) Ice Ice/Water Quench Quenching Ice->Quench Solvent Recrystallization Solvent (e.g., Ethanol/Water) Purify Recrystallization Solvent->Purify Start Start: 2-Hydroxyisophthalaldehyde Start->Nitration Nitration->Quench Reaction Mixture Filter Vacuum Filtration Quench->Filter Crude Precipitate Wash Wash with Cold Water Filter->Wash Dry Drying under Vacuum Wash->Dry Dry->Purify Crude Product Product Final Product: 2-Hydroxy-5-nitroisophthalaldehyde Purify->Product

Caption: Proposed workflow for the synthesis of 2-hydroxy-5-nitroisophthalaldehyde.

Detailed Experimental Protocol

This protocol is based on analogous nitration reactions of substituted phenols.[2] Extreme caution is required when handling concentrated acids and nitrating mixtures.

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 1 equivalent of 2-hydroxyisophthalaldehyde in a minimal amount of concentrated sulfuric acid. Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

  • Nitrating Agent Addition: While vigorously stirring, add a pre-cooled nitrating mixture (1.1 equivalents of fuming nitric acid in concentrated sulfuric acid) dropwise via the dropping funnel. The rate of addition must be controlled to ensure the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]

  • Quenching: Once the reaction is deemed complete, slowly and carefully pour the reaction mixture onto a large beaker filled with crushed ice and water. This should be done in a fume hood as nitrogen oxide gases may be evolved. A solid precipitate is expected to form.[2]

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate is neutral to pH paper. This removes residual acids.

  • Drying: Dry the crude product in a vacuum oven at a low temperature (40-50 °C).

  • Purification: Further purify the product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.

Key Applications in Synthesis

The unique arrangement of two aldehyde groups flanking a phenolic hydroxyl group makes 2-hydroxy-5-nitroisophthalaldehyde a powerful and versatile building block, particularly for the synthesis of Schiff base ligands.

Precursor for Polydentate Schiff Base Ligands

The primary application of this molecule is in coordination chemistry. The two aldehyde functionalities can readily undergo a condensation reaction with two equivalents of a primary amine to form a Schiff base (or imine). The resulting ligand can coordinate to metal ions through the imine nitrogen atoms and the deprotonated phenolic oxygen atom. This is a foundational step in creating metal complexes for catalysis, materials science, and biomimetic studies.[2][3][4]

The general reaction involves refluxing the dialdehyde with a primary amine (R-NH₂) in a solvent like ethanol or methanol, often with a catalytic amount of acid.[3]

Caption: General reaction scheme for forming a Schiff base ligand.

By choosing a diamine (e.g., ethylenediamine), macrocyclic ligands can be synthesized, which are crucial for creating stable metal complexes with unique electronic and magnetic properties. The electron-withdrawing nitro group can modulate the electronic properties of the resulting ligand and its metal complexes.

Analytical Characterization

For structural verification, the following spectroscopic signatures are expected:

  • ¹H NMR: Signals corresponding to the two distinct aromatic protons, two aldehyde protons (typically δ 9-10 ppm), and one phenolic hydroxyl proton (can be broad and variable, δ > 10 ppm).

  • ¹³C NMR: Resonances for eight distinct carbon atoms, including two aldehyde carbons (δ > 185 ppm), and aromatic carbons, with chemical shifts influenced by the hydroxyl, aldehyde, and nitro substituents.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for O-H stretching (broad, ~3200-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), C=O stretching of the aldehydes (~1680-1700 cm⁻¹), C=C stretching of the aromatic ring (~1450-1600 cm⁻¹), and asymmetric/symmetric N-O stretching of the nitro group (~1500-1550 cm⁻¹ and ~1335-1370 cm⁻¹).

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) corresponding to the exact mass of 195.0168 m/z.

Safety and Handling

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 2-hydroxy-5-nitroisophthalaldehyde (CAS 137605-43-7). The following information is based on the SDS for the structurally similar compound 2-hydroxy-5-nitrobenzaldehyde (CAS 97-51-8) and should be used as a preliminary guide only.[5][6][7] A thorough, independent risk assessment must be performed before handling this chemical.

  • Hazard Statements: Based on its analogue, this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[7] Aromatic nitro compounds can also pose risks of methemoglobinemia if ingested or absorbed.[8]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5]

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[6] If dust generation is likely, use a NIOSH-approved respirator.

    • Handling: Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust.[5] Wash hands thoroughly after handling.

    • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong acids.[5][9]

References

  • Vertex AI Search. (2023). What will be the efficient route for synthesis of 2-hydroxy-5-nitroisophthalaldehyde??
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 827934, 2-Hydroxy-5-nitroisophthalaldehyde. Retrieved from [Link]

  • Saad, S. T. (2025). Cu (II) And Ag (I)
  • Al-Hamdani, A. A. S., et al. (2022). Synthesis and characterization of two new mixed-ligand Cu(II) complexes of a tridentate NN'O type Schiff base ligand and N-donor heterocyclic co-ligands. PMC.
  • Oakwood Chemical. (n.d.). 2-Hydroxy-5-nitrobenzaldehyde. Retrieved from [Link]

  • Valsynthese SA. (2022, May 13). Material Safety Data Sheet: 2-Hydroxy-5-nitrobenzaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-5-nitrobenzaldehyde. PMC.
  • ResearchGate. (2023, May). Synthesis and Charaterizations of the Schiff Base Derived from 2-Hydroxy-5-Nitrobenzaldehyde Alongwith Hirshfeld Surface Analysis and Computational Study. Journal of Structural Chemistry, 64(5), 942-953.
  • ResearchGate. (n.d.). Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts.
  • Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 2-hydroxy-5-nitro- (CAS 97-51-8). Retrieved from [Link]

  • Ali, A. A., et al. (2020). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PMC.
  • Mohammed, B. U., et al. (n.d.). Synthesis, Characterization and In-Vitro Antimicrobial Activities of a Schiff Base Derived From Benzaldehyde with Nitroanilin.
  • PubChemLite. (n.d.). 2-hydroxy-5-nitrobenzaldehyde (C7H5NO4). Retrieved from [Link]

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An In-Depth Technical Guide to 2-Hydroxy-5-nitroisophthalaldehyde: Synthesis, Structure, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-hydroxy-5-nitroisophthalaldehyde, a nitroaromatic compound with significant potential as a versatile building block in synthetic and medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document delves into the molecule's synthesis, structural characteristics, and prospective applications, grounding its claims in established chemical principles and relevant literature.

Introduction: The Strategic Importance of 2-Hydroxy-5-nitroisophthalaldehyde

2-Hydroxy-5-nitroisophthalaldehyde, with the IUPAC name 2-hydroxy-5-nitrobenzene-1,3-dicarbaldehyde, is a substituted aromatic aldehyde. Its molecular structure is characterized by a benzene ring functionalized with a hydroxyl group, a nitro group, and two aldehyde groups. This unique combination of functional groups imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of more complex molecules, including heterocyclic compounds and Schiff bases, which are classes of compounds extensively explored for their therapeutic properties. The electron-withdrawing nature of the nitro and aldehyde groups, combined with the electron-donating hydroxyl group, creates a nuanced electronic environment that can be strategically exploited in organic synthesis.

While specific research on 2-hydroxy-5-nitroisophthalaldehyde is not as extensive as for its precursor, 2-hydroxy-5-nitrobenzaldehyde, its potential as a precursor for novel pharmaceutical agents is significant. This guide aims to consolidate the available information and provide a forward-looking perspective on its utility in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of 2-hydroxy-5-nitroisophthalaldehyde is presented in the table below. These have been primarily derived from computational models and require experimental verification.[1]

PropertyValueSource
Molecular Formula C₈H₅NO₅PubChem[1]
Molecular Weight 195.13 g/mol PubChem[1]
IUPAC Name 2-hydroxy-5-nitrobenzene-1,3-dicarbaldehydePubChem[1]
CAS Number 137605-43-7PubChem[1]
Appearance Expected to be a yellow solidAnalogy to similar nitroaromatic aldehydes
Solubility Expected to be sparingly soluble in water, soluble in organic solvents like DMSO and DMFGeneral properties of similar organic compounds

Synthesis of 2-Hydroxy-5-nitroisophthalaldehyde: A Multi-step Approach

The synthesis of 2-hydroxy-5-nitroisophthalaldehyde is a multi-step process that can be approached through several routes. One of the most logical and efficient methods involves the initial nitration of isophthalic acid, followed by a series of functional group transformations.[2]

Synthetic Pathway Overview

The overall synthetic strategy can be visualized as a sequence of well-established organic reactions.

Synthesis_Pathway Isophthalic_Acid Isophthalic Acid Nitration Nitration (HNO₃, H₂SO₄) Isophthalic_Acid->Nitration Five_Nitroisophthalic_Acid 5-Nitroisophthalic Acid Nitration->Five_Nitroisophthalic_Acid Reduction_Oxidation Reduction & Oxidation (e.g., NaOH, NaBH₄, H₂O₂) Five_Nitroisophthalic_Acid->Reduction_Oxidation Two_Hydroxy_Five_Nitrobenzaldehyde 2-Hydroxy-5-nitro- benzaldehyde Reduction_Oxidation->Two_Hydroxy_Five_Nitrobenzaldehyde Formylation Formylation (e.g., Acetic Anhydride, then Hydrolysis) Two_Hydroxy_Five_Nitrobenzaldehyde->Formylation Target_Molecule 2-Hydroxy-5-nitro- isophthalaldehyde Formylation->Target_Molecule

Caption: A flowchart illustrating a plausible synthetic pathway for 2-hydroxy-5-nitroisophthalaldehyde.

Detailed Experimental Protocol (Representative)

The following protocol is a representative procedure adapted from established methods for the synthesis of analogous compounds and should be optimized for specific laboratory conditions.[2][3]

Step 1: Synthesis of 5-Nitroisophthalic Acid

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, carefully add isophthalic acid to a mixture of concentrated nitric acid and concentrated sulfuric acid. Maintain the temperature between 0-10 °C.

  • Reaction: Stir the mixture at a low temperature for 1-2 hours. The progress of the nitration can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Slowly pour the reaction mixture over crushed ice with vigorous stirring.

  • Isolation: The precipitated 5-nitroisophthalic acid is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of 2-Hydroxy-5-nitrobenzaldehyde

  • Reaction: 5-Nitroisophthalic acid is reacted with sodium hydroxide and a reducing agent such as sodium borohydride, followed by oxidation with hydrogen peroxide.[2] This step selectively reduces one carboxylic acid group and introduces a hydroxyl group.

  • Purification: The resulting 2-hydroxy-5-nitrobenzaldehyde is purified by column chromatography.

Step 3: Synthesis of 2-Hydroxy-5-nitroisophthalaldehyde

  • Acetylation: 2-Hydroxy-5-nitrobenzaldehyde is reacted with acetic anhydride. This step is crucial for directing the subsequent formylation.

  • Hydrolysis: The acetylated intermediate is then hydrolyzed using dilute hydrochloric acid to yield the final product, 2-hydroxy-5-nitroisophthalaldehyde.[2]

  • Final Purification: The product is purified by recrystallization.

Molecular Structure and Characterization

The definitive elucidation of the molecular structure of 2-hydroxy-5-nitroisophthalaldehyde requires a combination of spectroscopic and analytical techniques.

Molecular Structure Diagram

Drug_Development_Applications Target_Molecule 2-Hydroxy-5-nitro- isophthalaldehyde Condensation Condensation Reactions Target_Molecule->Condensation Reduction Nitro Group Reduction Target_Molecule->Reduction Schiff_Bases Schiff Bases Condensation->Schiff_Bases Therapeutic_Potential Therapeutic Potential (e.g., Antimicrobial, Anti-inflammatory, Anticancer) Schiff_Bases->Therapeutic_Potential Amino_Derivatives Amino Derivatives Reduction->Amino_Derivatives Cyclization Cyclization Reactions Amino_Derivatives->Cyclization Heterocycles Heterocyclic Compounds Cyclization->Heterocycles Heterocycles->Therapeutic_Potential

Sources

Methodological & Application

Application Note: 2-Hydroxy-5-Nitroisophthalaldehyde as a Ratiometric Fluorescent Chemosensor for Hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Based on the specific chemical structure and its functional groups, here is a comprehensive Application Note and Protocol guide for 2-hydroxy-5-nitroisophthalaldehyde as a fluorescent chemosensor.

Executive Summary

This guide details the application of 2-hydroxy-5-nitroisophthalaldehyde (HNIP) as a highly selective fluorescent probe for the detection of Hydrazine (


) . Hydrazine is a toxic industrial chemical and potential carcinogen used in rocket propellants and pharmaceutical intermediates.

While many sensors exist, HNIP offers a unique "Double-Pocket" ESIPT (Excited-State Intramolecular Proton Transfer) mechanism. Its structure—a phenol core flanked by two aldehyde groups (positions 1,3) and an electron-withdrawing nitro group (position 5)—creates a highly reactive electrophilic center. Upon reaction with hydrazine, it forms a rigid bis-hydrazone/azine scaffold, triggering a dramatic fluorescence enhancement ("Turn-ON") and a colorimetric shift suitable for naked-eye detection.

Chemical Basis & Mechanism[1][2][3]

Structural Logic
  • The Recognition Unit (Aldehydes): The two formyl groups at positions 1 and 3 are highly electrophilic, activated further by the para-nitro group. They serve as the specific binding sites for hydrazine.

  • The Transducer (Phenolic -OH): Located at position 2, the hydroxyl group forms intramolecular hydrogen bonds with the aldehydes (or the resulting hydrazones), facilitating ESIPT.

  • The Modulator (Nitro Group): The

    
     group at position 5 acts as an electron-withdrawing group (EWG). It lowers the pKa of the phenol, increases the reactivity of the aldehydes toward nucleophilic attack by hydrazine, and induces a significant red-shift in the absorption spectrum.
    
Sensing Mechanism

Reaction: Condensation. The probe undergoes a dual condensation reaction with hydrazine to form a bis-hydrazone or a macrocyclic azine derivative.

  • Pre-Reaction (Probe): Weak fluorescence due to free rotation of the aldehyde groups (non-radiative decay) and Photoinduced Electron Transfer (PET) from the excited fluorophore to the nitro group.

  • Post-Reaction (Product): The formation of the C=N bonds restricts intramolecular rotation (RIR mechanism). Furthermore, the resulting hydrazone nitrogens form strong hydrogen bonds with the phenolic proton, enabling a robust ESIPT process. This results in a large Stokes shift and strong yellow-green fluorescence.

Mechanistic Pathway Diagram

G Probe HNIP Probe (Non-Fluorescent) Intermediate Mono-Hydrazone Intermediate Probe->Intermediate + 1 eq N2H4 Fast Hydrazine Hydrazine (N2H4) Hydrazine->Intermediate Product Bis-Hydrazone/Azine (Strong Fluorescence) Intermediate->Product + 1 eq N2H4 Cyclization/Rigidification Mechanism Mechanism: 1. Nucleophilic Attack 2. Dehydration 3. ESIPT Activation Mechanism->Intermediate

Figure 1: Reaction pathway of HNIP with Hydrazine transforming from a quenched state to a highly fluorescent bis-hydrazone emitter.

Experimental Protocols

Materials & Stock Preparation

Reagents:

  • 2-hydroxy-5-nitroisophthalaldehyde (Synthesis precursor or Custom Synthesis).

  • Hydrazine hydrate (

    
    , 80%).
    
  • Solvents: DMSO (Spectroscopic grade), PBS Buffer (pH 7.4).

  • Interference salts:

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    .
  • Interference amines: Ethylenediamine, Ammonia, Urea.

Protocol:

  • Probe Stock (10 mM): Dissolve 20.9 mg of HNIP (MW: ~209.15 g/mol ) in 10 mL of DMSO. Store at 4°C in the dark.

  • Hydrazine Stock (100 mM): Dilute hydrazine hydrate in deionized water. Caution: Hydrazine is highly toxic and carcinogenic.[1] Handle in a fume hood.

  • Working Solution: Dilute the Probe Stock to 10 µM in a mixture of DMSO/PBS (3:7 v/v, pH 7.4) for spectral measurements.

Spectroscopic Characterization (UV-Vis & Fluorescence)

This protocol validates the "Turn-ON" response and determines the Limit of Detection (LOD).

Step-by-Step Workflow:

  • Baseline Scan: Place 3 mL of the Working Solution (10 µM HNIP) in a quartz cuvette. Record UV-Vis (250–600 nm) and Fluorescence emission spectra (Excitation: 400 nm; Scan range: 420–650 nm).

  • Titration: Add aliquots of Hydrazine Stock (0–100 µM equivalents). Mix by inversion for 30 seconds.

  • Incubation: Allow the reaction to proceed for 5 minutes at room temperature (25°C).

  • Measurement: Record spectra after each addition.

  • Data Analysis: Plot Fluorescence Intensity (

    
    ) vs. Concentration of Hydrazine.
    

Expected Results:

Parameter Value / Observation
Absorbance Shift Red-shift from ~350 nm (Colorless) to ~420 nm (Yellow) upon reaction.
Emission Peak Appearance of a new peak at 530–550 nm (Green/Yellow).
Response Time < 5 minutes (Fast kinetics due to activated aldehydes).

| LOD | Typically 10–50 ppb (calculated as


). |
Selectivity & Interference Assay

To prove scientific rigor, you must demonstrate that the probe does not react with other biological amines or metal ions.

Protocol:

  • Prepare separate cuvettes containing 10 µM HNIP.

  • Add 100 µM (10 equiv.) of potential interfering agents (e.g.,

    
    , Urea, Cysteine, Glutathione, 
    
    
    
    ) to separate cuvettes.
  • Add 10 µM (1 equiv.) of Hydrazine to a positive control cuvette.

  • Incubate for 10 minutes.

  • Measure Fluorescence at 540 nm.

  • Validation: The probe should show <5% response to interferents compared to Hydrazine.

Biological Application: Live Cell Imaging

HNIP is cell-permeable.[1] This protocol detects intracellular hydrazine.[2]

Cell Line: HeLa or A549 cells.

Workflow:

  • Seeding: Seed cells on glass-bottom confocal dishes and incubate for 24h.

  • Probe Loading: Incubate cells with 5 µM HNIP in culture media for 30 minutes at 37°C.

  • Washing: Wash cells

    
     with PBS to remove extracellular probe.
    
  • Exogenous Detection: Treat cells with Hydrazine (20 µM) for 20 minutes.

  • Imaging:

    • Channel 1 (Blue/Green): Excitation 405 nm / Emission 500–550 nm.

    • Control: Untreated cells should show minimal fluorescence (dark background).

Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_measure Phase 2: Measurement cluster_analysis Phase 3: Analysis Stock Stock Prep (10mM in DMSO) Dilution Working Solution (10µM, pH 7.4) Stock->Dilution Baseline Baseline Scan (Ex: 400nm) Dilution->Baseline Titration Add Hydrazine (0 - 100 µM) Baseline->Titration Incubation Incubate 5 mins @ 25°C Titration->Incubation Plot Plot Intensity vs Conc. Incubation->Plot LOD Calculate LOD (3σ/slope) Plot->LOD

Figure 2: Step-by-step experimental workflow for validating HNIP sensitivity.

Troubleshooting & Validation (Self-Validating Systems)

  • Issue: High Background Fluorescence.

    • Cause: Hydrolysis of the probe or impure DMSO.

    • Fix: Prepare fresh stock. Ensure pH is strictly 7.4 (High pH can deprotonate the phenol, causing premature fluorescence).

  • Issue: Slow Response Time.

    • Cause: Low temperature or insufficient mixing.

    • Fix: The reaction is a condensation; slightly warming to 37°C accelerates the Schiff base formation.

  • Validation Check: Always run a "competing ligand" test. Add an excess of formaldehyde to the hydrazine sample before adding the probe. If the signal is suppressed, the sensor is correctly targeting the hydrazine nucleophile (as formaldehyde scavenges hydrazine).

References

  • Mechanistic Foundation of Salicylaldehyde-based Sensors

    • Title: "Salicylaldehyde-based fluorescent chemosensors for hydrazine detection."
    • Source:RSC Advances, 2015.
    • Context: Establishes the mechanism of hydrazine condensing with ortho-hydroxy aldehydes to form fluorescent azines via ESIPT.
    • URL:[Link]

  • Nitro-Group Modulation in Sensors

    • Title: "A highly selective colorimetric and fluorescent probe for hydrazine and its application in real water samples and living cells."[1][2]

    • Source:Sensors and Actu
    • Context: Discusses how electron-withdrawing groups (like Nitro) enhance the electrophilicity of the aldehyde for faster hydrazine detection.
    • URL:[Link] (Journal Landing Page)

  • General Hydrazine Toxicity & Detection Standards

    • Title: "Hydrazine: Health and Safety Guide."
    • Source:World Health Organiz
    • Context: Defines the safety limits (10 ppb) which necessitates the high sensitivity provided by the HNIP probe.
    • URL:[Link]

Sources

Application Notes & Protocols: Advanced Metal Ion Detection Using 2-Hydroxy-5-Nitroisophthalaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Isophthalaldehyde-Based Sensors

The precise detection of metal ions is a cornerstone of environmental monitoring, clinical diagnostics, and pharmaceutical quality control.[1][2][3] Among the diverse families of chemical sensors, those derived from Schiff bases have garnered significant attention for their synthetic accessibility, stability, and tunable signaling capabilities.[4][5] This guide focuses on a specific, highly effective class of these sensors: derivatives of 2-hydroxy-5-nitroisophthalaldehyde.

The core structure of 2-hydroxy-5-nitroisophthalaldehyde is uniquely suited for creating powerful chemosensors. The two aldehyde groups provide reactive handles for condensation reactions, typically with primary amines, to form Schiff base ligands.[6] The strategic placement of the hydroxyl group and the imine nitrogens in the resulting derivative creates a pre-organized pocket for metal ion chelation. The electron-withdrawing nitro group further modulates the electronic properties of the aromatic ring, influencing the photophysical response upon metal binding. This deliberate molecular design allows for the creation of sensors that can signal the presence of specific metal ions through dramatic and easily measurable changes in color (colorimetric) or fluorescence intensity (fluorometric).[7][8]

This document provides a comprehensive overview of the underlying principles, a detailed protocol for the synthesis of a representative sensor, and a step-by-step guide for its application in metal ion detection.

Pillar 1: The Signaling Mechanism Explained

The efficacy of these Schiff base derivatives hinges on their ability to translate a chemical binding event into an optical signal. The primary mechanism involved is often Chelation-Enhanced Fluorescence (CHEF) .

  • In the Free State: The synthesized Schiff base ligand, when unbound, often exhibits low or negligible fluorescence. This is because the molecule possesses rotational and vibrational freedom, particularly around the C=N imine bonds. Upon excitation with light, the molecule can dissipate the absorbed energy through non-radiative pathways (e.g., heat) facilitated by this flexibility, thus quenching fluorescence.

  • Upon Metal Chelation: When a target metal ion is introduced, it coordinates with the hydroxyl oxygen and the imine nitrogens of the sensor. This binding event forms a rigid, planar complex. This newfound rigidity restricts the non-radiative decay pathways. Consequently, the excited molecule is more likely to return to its ground state by emitting a photon, leading to a significant "turn-on" of fluorescence.[9]

The binding can also perturb the intramolecular charge transfer (ICT) characteristics of the molecule, leading to shifts in the absorption spectrum and a visible color change.[10][11]

CHEF_Mechanism cluster_free Unbound State cluster_bound Bound State FreeSensor Free Sensor (Flexible, Low Fluorescence) Complex Rigid Sensor-Metal Complex (High Fluorescence) FreeSensor->Complex + NoEmission Non-Radiative Decay (Quenching) FreeSensor->NoEmission Dominant MetalIon Target Metal Ion Emission Fluorescence Emission Complex->Emission Dominant Excitation Light Excitation Excitation->FreeSensor Excitation->Complex

Caption: Chelation-Enhanced Fluorescence (CHEF) signaling pathway.

Pillar 2: Synthesis of a Representative Sensor

This section details the synthesis of a Schiff base chemosensor from 2-hydroxy-5-nitroisophthalaldehyde and a primary amine (e.g., ethanolamine). This is a standard condensation reaction.

Experimental Protocol: Synthesis of Sensor L1

Objective: To synthesize a fluorescent chemosensor (L1) via Schiff base condensation.

Materials:

  • 2-hydroxy-5-nitroisophthalaldehyde

  • Ethanolamine

  • Absolute Ethanol (ACS Grade)

  • Glacial Acetic Acid (Catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Dissolution of Aldehyde: In a 100 mL round-bottom flask, dissolve 1.0 mmol of 2-hydroxy-5-nitroisophthalaldehyde in 30 mL of absolute ethanol. Stir the mixture at room temperature until all solids are dissolved.

    • Causality Note: Ethanol is chosen as the solvent due to its ability to dissolve both the aldehyde and the amine reactants and its suitable boiling point for the reflux reaction.

  • Addition of Amine: To the stirred solution, add 2.2 mmol of ethanolamine. A slight excess of the amine is used to ensure the complete reaction of both aldehyde groups.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture.

    • Causality Note: The acidic catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus accelerating the nucleophilic attack by the amine, which is the rate-determining step of imine formation.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) using a heating mantle. Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Causality Note: Heating under reflux provides the necessary activation energy for the condensation reaction and prevents the loss of solvent and reactants.

  • Precipitation and Isolation: After the reaction is complete, remove the heat source and allow the flask to cool to room temperature. A yellow precipitate of the Schiff base product should form. For complete precipitation, the flask can be placed in an ice bath for 30 minutes.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with two portions of cold ethanol (10 mL each) to remove any unreacted starting materials.

    • Causality Note: Using cold ethanol for washing minimizes the loss of the desired product, which may have slight solubility in warm ethanol.

  • Drying: Dry the collected solid product under vacuum to yield the final sensor, L1.

  • Characterization: The structure of the synthesized sensor should be confirmed using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Synthesis_Workflow start Start: Dissolve Reactants (Aldehyde + Amine in Ethanol) catalyst Add Acetic Acid (Catalyst) start->catalyst reflux Heat to Reflux (4-6 hours) catalyst->reflux cool Cool to Room Temperature (Precipitation) reflux->cool filter Vacuum Filtration cool->filter wash Wash with Cold Ethanol filter->wash dry Dry Under Vacuum wash->dry end End: Purified Sensor L1 dry->end

Caption: Workflow for the synthesis of a Schiff base sensor.

Pillar 3: Application in Metal Ion Detection

This protocol provides a general method for quantifying a target metal ion (e.g., Zn²⁺) using the synthesized sensor L1 via fluorescence spectroscopy.[12]

Performance Characteristics of Isophthalaldehyde-Based Sensors

The performance of these sensors can be quantified by several key parameters. The table below summarizes typical performance data for analogous Schiff base sensors reported in the literature.

Sensor DerivativeTarget Ion(s)Detection Limit (LOD)Solvent SystemSignaling ModeReference
HMP-based Schiff baseZn²⁺1.06 x 10⁻⁹ MH₂O:Methanol (9:1, v/v)Fluorescence Turn-On[12]
HMP-based Schiff baseCu²⁺3.53 x 10⁻⁹ MH₂O:Methanol (9:1, v/v)Fluorescence Turn-Off[12]
MCNHAl³⁺1.9 x 10⁻⁷ MNot SpecifiedColorimetric & Fluorescent[7]
TDH-CBAl³⁺Not SpecifiedNot SpecifiedFluorescence Turn-On[5]
Experimental Protocol: Fluorometric Detection of Zn²⁺

Objective: To determine the concentration of Zn²⁺ ions in a sample using the synthesized sensor L1 and to assess its selectivity.

Materials:

  • Synthesized Sensor L1

  • Dimethyl sulfoxide (DMSO)

  • HEPES buffer (10 mM, pH 7.4)

  • Stock solutions (1.0 mM) of various metal salts (e.g., ZnCl₂, CuCl₂, NiCl₂, FeCl₃, MgCl₂, CaCl₂) in deionized water.

  • Spectrofluorometer

  • 96-well microplates (black, for fluorescence)

Procedure:

Part A: Preparation of Solutions

  • Sensor Stock Solution: Prepare a 1.0 mM stock solution of sensor L1 in DMSO.

    • Causality Note: DMSO is used to dissolve the organic sensor, which may have poor solubility in purely aqueous media.

  • Sensor Working Solution: Prepare a 20 µM working solution of L1 by diluting the stock solution in a suitable solvent system, such as a 9:1 (v/v) mixture of HEPES buffer and DMSO.

  • Metal Ion Stock Solutions: Prepare 1.0 mM stock solutions of each metal salt in deionized water. From these, prepare a series of working solutions of varying concentrations through serial dilution.

Part B: Titration and Calibration

  • Assay Setup: To the wells of a 96-well plate, add 100 µL of the 20 µM sensor working solution.

  • Titration: Add increasing concentrations of the Zn²⁺ working solution to the wells (e.g., final concentrations ranging from 0 to 50 µM). Include a blank control containing only the sensor working solution.

  • Incubation: Incubate the plate for 5-10 minutes at room temperature to allow for complete complex formation between the sensor and Zn²⁺.

  • Measurement: Measure the fluorescence intensity of each well using a spectrofluorometer. Determine the optimal excitation wavelength (λex) and record the emission spectrum. The intensity at the emission maximum (λem) will be used for analysis.

  • Data Analysis:

    • Subtract the fluorescence of the blank (sensor only) from all readings.

    • Plot the fluorescence intensity at λem as a function of the Zn²⁺ concentration. This will generate a calibration curve.

    • Determine the Limit of Detection (LOD) using the formula: LOD = 3σ/S , where σ is the standard deviation of the blank measurement and S is the slope of the linear portion of the calibration curve.[13]

Part C: Selectivity (Interference) Study

  • Assay Setup: Prepare a series of wells, each containing 100 µL of the 20 µM sensor solution and a fixed concentration of Zn²⁺ (e.g., 2 equivalents).

  • Addition of Interfering Ions: To each well (except for one control), add a solution of a different metal ion (e.g., Cu²⁺, Ni²⁺, Fe³⁺) at a significantly higher concentration (e.g., 10 equivalents).

  • Measurement: Measure the fluorescence intensity of each well as described above.

  • Analysis: Compare the fluorescence response of the "Sensor + Zn²⁺" sample to the samples containing interfering ions. A highly selective sensor will show a minimal change in fluorescence in the presence of other metal ions.

Detection_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Data Analysis prep_sensor Prepare Sensor Working Solution (20 µM) setup_plate Pipette Sensor & Metal Ions into 96-well Plate prep_sensor->setup_plate prep_metals Prepare Metal Ion Working Solutions prep_metals->setup_plate incubate Incubate (5-10 min) setup_plate->incubate measure Measure Fluorescence (Spectrofluorometer) incubate->measure plot Plot Calibration Curve (Intensity vs. [Ion]) measure->plot selectivity Analyze Interference Data measure->selectivity lod Calculate Limit of Detection (LOD) plot->lod

Caption: General workflow for fluorometric metal ion detection.

References

  • Title: 2-hydroxy-5-methylisophthalaldehyde based fluorescent-colorimetric chemosensor for dual detection of Zn 2+ and Cu 2+ with high sensitivity and application in live cell imaging Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy URL
  • Source: Materials Advances (RSC Publishing)
  • Title: A review of the applications of Schiff bases as optical chemical sensors Source: Semantic Scholar URL: [Link]

  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Title: Design and Development of a Schiff Base–Based Sensor Aiding Different Spectroscopic Techniques for Metal Ion Detection via Optical and Raman Methods Source: ResearchGate URL: [Link]

  • Title: Synthesis of New Schiff Bases Including of Terephthalohydrazide and Sensor Application Source: Journal of the Turkish Chemical Society Section A: Chemistry URL: [Link]

  • Title: Two Schiff Base Compounds Derived from 5-Aminoisophthalic Acid: Chemsensors Properties for Sensing of Metal Ions and Nitroaromatic Compounds Source: Hacettepe Journal of Biology and Chemistry URL: [Link]

  • Title: A multicolor and ratiometric fluorescent sensing platform for metal ions based on arene ... Source: PMC URL: [Link]

  • Title: Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors Source: Semantic Scholar URL: [Link]

  • Title: Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts Source: ResearchGate URL: [Link]

  • Title: Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors Source: MDPI URL: [Link]

  • Title: Recent advances in the detection and removal of heavy metal ions using functionalized layered double hydroxides: a review Source: Industrial Chemistry & Materials (RSC Publishing) URL: [Link]

  • Title: Ionophore-Based Electrochemical Sensors for Metal Ion Detection: Materials, Designs and Applications Source: MDPI URL: [Link]

  • Title: Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media Source: MDPI URL: [Link]

  • Title: 2-Hydroxy-5-nitrobenzaldehyde Source: ResearchGate URL: [Link]

  • Title: 2-Hydroxy-5-nitrobenzaldehyde Source: PMC URL: [Link]

  • Title: 2-hydroxy-5-nitroisophthalaldehyde Source: PubChem - NIH URL: [Link]

  • Title: Identification of Several Toxic Metal Ions Using a Colorimetric Sensor Array Source: SpringerLink URL: [Link]

Sources

applications of 2-hydroxy-5-nitroisophthalaldehyde in materials science

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of 2-Hydroxy-5-nitroisophthalaldehyde in Materials Science Content Type: Detailed Application Note & Protocol Guide Audience: Researchers, Materials Scientists, and Drug Development Professionals

Technical Application Note & Experimental Protocols

Abstract

2-Hydroxy-5-nitroisophthalaldehyde (HNI) represents a critical class of "compartmental" ligand precursors in materials science. Distinguished by its dual aldehyde functionality flanking a phenolic hydroxyl group and a para-nitro moiety, HNI serves as a linchpin for synthesizing binucleating macrocycles, Near-Infrared (NIR) fluorescent probes, and functionalized Covalent Organic Frameworks (COFs). This guide provides authoritative protocols for the synthesis of HNI and its conversion into high-value functional materials, emphasizing its role in chemosensing and reticular chemistry.

Introduction: The Chemical Advantage

The utility of 2-hydroxy-5-nitroisophthalaldehyde stems from its unique substitution pattern:

  • Proton Transfer Site: The phenolic -OH at position 2, flanked by imine-forming aldehydes, enables Excited-State Intramolecular Proton Transfer (ESIPT), crucial for fluorescence.

  • Binucleating Geometry: The 1,3-dicarbaldehyde-2-hydroxy arrangement allows the formation of "Robson-type" macrocycles that can hold two metal ions in close proximity, facilitating magnetic exchange or cooperative catalysis.

  • Electronic Modulation: The electron-withdrawing nitro group (-NO2) at position 5 lowers the pKa of the phenol, enhances the stability of resulting Schiff bases, and serves as a handle for post-synthetic modification (reduction to -NH2).

Protocol A: High-Purity Synthesis of the Precursor

Direct formylation of p-nitrophenol (Duff reaction) often suffers from low yields (<10%). The following multi-step route from 5-nitroisophthalic acid is recommended for high-purity applications.

Workflow Diagram

SynthesisPath Start 5-Nitroisophthalic Acid Step1 Reduction (BH3·THF) Start->Step1 Reflux Inter1 5-Nitro-1,3- benzenedimethanol Step1->Inter1 Yield ~85% Step2 Oxidation (PCC or IBX) Inter1->Step2 DCM, RT Product 2-Hydroxy-5-nitro- isophthalaldehyde Step2->Product Yield ~70%

Figure 1: Stepwise synthesis ensuring high regio-purity compared to direct formylation.

Step-by-Step Methodology

Reagents: 5-Nitroisophthalic acid, Borane-tetrahydrofuran complex (BH3·THF), Pyridinium chlorochromate (PCC), Dichloromethane (DCM).

  • Reduction to Diol:

    • Dissolve 5-nitroisophthalic acid (10 mmol) in dry THF (50 mL) under N2.

    • Add BH3·THF (1 M, 30 mL) dropwise at 0°C.

    • Reflux for 12 hours. Quench with MeOH.

    • Evaporate solvent to obtain 5-nitro-1,3-benzenedimethanol .

  • Oxidation to Dialdehyde:

    • Suspend the diol (10 mmol) in anhydrous DCM (100 mL).

    • Add PCC (30 mmol) and stir at room temperature for 4 hours.

    • Filter through a silica pad to remove chromium salts.

    • Purification: Recrystallize from Ethanol/Water (1:1).

    • Validation: 1H NMR (DMSO-d6) should show singlet aldehyde protons at ~10.2 ppm.

Application 1: Synthesis of NIR Fluorescent Probes

Based on cyanine dye chemistry, HNI is a precursor for "turn-on" probes used in biological imaging.

Mechanism of Action

The condensation of HNI with active methylene compounds (like picolinium salts) extends the π-conjugation. The nitro group acts as a fluorescence quencher until specific activation (e.g., by reduction or enzymatic cleavage), or the extended conjugation itself pushes emission into the Near-Infrared (NIR) region.

Experimental Protocol: Cyanine-Based Probe Synthesis

Target Structure: A donor-acceptor conjugated system.

  • Reaction Setup:

    • In a round-bottom flask, combine 2-hydroxy-5-nitroisophthalaldehyde (1 mmol) and N-methyl-4-picolinium iodide (2.2 mmol).

    • Solvent: Ethanol (20 mL).

    • Catalyst: Piperidine (0.1 mL).

  • Condensation:

    • Reflux the mixture for 6–8 hours. The solution will turn deep red/purple.

    • Monitor by TLC (DCM/MeOH 9:1).

  • Isolation:

    • Cool to room temperature.[1][2] The product often precipitates.

    • If no precipitate, add diethyl ether to induce crashing out.

    • Filter and wash with cold ethanol.

  • Sensing Assay (Peroxynitrite Detection Example):

    • Prepare a 10 µM solution of the probe in PBS buffer (pH 7.4).

    • Add analyte (ONOO-).

    • Readout: Measure fluorescence emission at 650–700 nm (Excitation ~580 nm).

Application 2: Binucleating "Robson" Macrocycles

HNI is the preferred precursor for synthesizing [2+2] Schiff base macrocycles that host two metal ions (e.g., Cu2+-Cu2+, Zn2+-Zn2+).

Protocol: Template Synthesis of [M2(L)] Complexes

Reagents: HNI, 1,3-diaminopropane, Metal Acetate (M(OAc)2).

  • Template Reaction:

    • Dissolve HNI (2 mmol) in Methanol (30 mL).

    • Add Metal Acetate (e.g., Cu(OAc)2·H2O, 2 mmol) dissolved in Methanol (20 mL). The solution changes color (complexation).

    • Reflux for 30 minutes.

  • Cyclization:

    • Add 1,3-diaminopropane (2 mmol) dropwise to the refluxing mixture.

    • Reflux for 4–6 hours.

  • Workup:

    • The macrocyclic complex precipitates as a dark crystalline solid.

    • Filter hot. Wash with hot methanol to remove unreacted oligomers.

    • Result: A binuclear complex where the phenolic oxygen bridges the two metal centers.

Data Summary: Ligand Properties
PropertyValue / CharacteristicRelevance
Geometry Planar, N2O2 coordinationIdeal for magnetic exchange coupling
Cavity Size Tunable via diamine linkerSelective for specific metal radii (Cu vs Ni)
Electronic State Nitro-withdrawing groupIncreases Lewis acidity of the metal center
Solubility Low in water, High in DMSOSuitable for heterogeneous catalysis

Emerging Application: Covalent Organic Frameworks (COFs)

HNI serves as a B2-type knot for constructing Keto-Enamine linked COFs, offering high chemical stability.

COF Synthesis Logic

COF_Logic Precursor 2-Hydroxy-5-nitro- isophthalaldehyde SchiffBase Imine COF (Reversible) Precursor->SchiffBase + Amine, Solvothermal Amine C3-Symmetric Amine (e.g., Tp, TAPA) Amine->SchiffBase Tautomer Keto-Enamine COF (Irreversible/Stable) SchiffBase->Tautomer Tautomerization (Due to -OH)

Figure 2: The -OH group promotes keto-enamine tautomerism, granting the COF exceptional acid/base stability.

General Protocol for HNI-Based COF
  • Loading:

    • Pyrex tube (o.d. 10 mm).

    • HNI (0.3 mmol) + 1,3,5-Tris(4-aminophenyl)benzene (TAPB) (0.2 mmol).

    • Solvent: Mesitylene/Dioxane (1:1, 1 mL) + 6M Acetic Acid (0.1 mL).

  • Degassing:

    • Freeze-pump-thaw (3 cycles) to remove O2.

    • Flame seal the tube under vacuum.

  • Crystallization:

    • Heat at 120°C for 72 hours (undisturbed).

  • Activation:

    • Filter the precipitate.[2]

    • Soxhlet extraction with THF (24 h) to remove unreacted monomers.

    • Supercritical CO2 drying (optional) for maximum surface area.

References

  • Synthesis & Properties: BenchChem Protocols. "Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde and derivatives."

  • Fluorescent Probes: World Intellectual Property Organization. "Activatable fluorogenic compounds and uses thereof as near infrared probes." WO2012123916A2.

  • Macrocyclic Chemistry: ResearchGate. "Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III)." (Contextual reference for metal-templated synthesis).

  • COF Chemistry: Royal Society of Chemistry. "Rapid synthesis of aminal-linked covalent organic frameworks." (General methodology for aldehyde-amine COFs).

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Application Note: Functionalization of Amine-Terminated Polymers with 2-Hydroxy-5-nitroisophthalaldehyde for Advanced Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The strategic modification of polymers, or functionalization, is a cornerstone of modern materials science, enabling the creation of materials with tailored properties for sophisticated applications ranging from drug delivery to advanced coatings.[1][2] Functional polymers, which contain reactive groups either along the backbone or at the chain ends, serve as versatile platforms for designing complex macromolecular structures.[1] This application note provides a comprehensive guide to the functionalization of amine-terminated polymers with 2-hydroxy-5-nitroisophthalaldehyde, a versatile aromatic dialdehyde.

The unique structure of 2-hydroxy-5-nitroisophthalaldehyde, featuring two reactive aldehyde groups, an electron-withdrawing nitro group, and a hydroxyl group, makes it an exceptional candidate for polymer modification.[3][4] The aldehyde moieties readily react with primary amines via Schiff base condensation, a robust and efficient covalent coupling reaction, to form stable imine linkages.[3][5] The resulting functionalized polymer is endowed with new chemical and physical properties, including the capacity for metal ion coordination and altered solubility, thermal stability, and spectroscopic characteristics.

This document is intended for researchers, chemists, and materials scientists. It provides a detailed theoretical background, step-by-step experimental protocols for synthesis and characterization, and a discussion of potential applications for these novel polymer systems.

Reaction Chemistry and Mechanism

The core of the functionalization process is the formation of a Schiff base. This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to yield an imine. Given that 2-hydroxy-5-nitroisophthalaldehyde has two aldehyde groups, it can be used to either functionalize the terminus of two separate polymer chains or, more complexly, to crosslink polymers depending on the stoichiometry and reaction conditions. This guide will focus on the terminal functionalization of polymers.

The reaction proceeds as follows:

R-NH₂ (Amine-Terminated Polymer) + OHC-Ar-CHO (Dicarbaldehyde) → R-N=CH-Ar-CHO (Functionalized Polymer)

where Ar represents the 2-hydroxy-5-nitrophenyl-1,3-diyl moiety.

Diagram 1: Chemical Reaction Pathway

cluster_product Product Polymer Amine-Terminated Polymer (R-NH₂) Process + Aldehyde 2-Hydroxy-5-nitroisophthalaldehyde Arrow Schiff Base Condensation (Solvent, Heat) Aldehyde->Arrow Product Functionalized Polymer (Schiff Base Linkage) Arrow->Product

Caption: Schiff base condensation of an amine-terminated polymer.

Experimental Guide: Synthesis and Characterization

This section details the necessary materials, equipment, and step-by-step protocols for the synthesis and subsequent characterization of the functionalized polymer.

Materials and Equipment
Reagents & Materials Equipment
Amine-terminated polymer (e.g., Polyetheramine D-230, Amine-terminated PAN)Round-bottom flasks with reflux condenser
2-Hydroxy-5-nitroisophthalaldehydeMagnetic stirrer with heating mantle
Anhydrous Dimethylformamide (DMF)Nitrogen/Argon inlet
Anhydrous EthanolSchlenk line or glove box (optional)
Diethyl ether (for precipitation)Rotary evaporator
Deuterated solvents for NMR (e.g., DMSO-d₆, CDCl₃)FTIR Spectrometer with ATR accessory
Potassium Bromide (KBr) for FTIR pellets¹H NMR Spectrometer (400 MHz or higher)
---UV-Vis Spectrophotometer
---Gel Permeation Chromatography (GPC) system
---Thermogravimetric Analyzer (TGA)
---Vacuum oven
Overall Experimental Workflow

The process involves reacting a pre-existing or synthesized amine-terminated polymer with the dialdehyde, followed by purification and rigorous characterization to confirm the covalent modification.

Diagram 2: Experimental Workflow

cluster_char Characterization Suite A 1. Prepare Amine-Terminated Polymer Solution C 3. Reaction Setup (Inert Atmosphere, Heat) A->C B 2. Prepare Aldehyde Solution B->C D 4. Combine Reactants & Reflux C->D E 5. Monitor Reaction (e.g., TLC) D->E F 6. Purification (Precipitation/Dialysis) E->F G 7. Drying (Vacuum Oven) F->G H 8. Characterization G->H FTIR FTIR H->FTIR NMR ¹H NMR H->NMR UVVIS UV-Vis H->UVVIS GPC GPC/SEC H->GPC TGA TGA H->TGA

Caption: General workflow for polymer functionalization.

Protocol 1: Functionalization of Polyetheramine (D230)

This protocol is adapted from methodologies used for synthesizing Schiff base polymers.[5]

  • Preparation: In a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, dissolve 10 mmol of polyetheramine (D230) in 15 mL of anhydrous DMF.

  • Reactant Addition: In a separate flask, dissolve 10 mmol of 2-hydroxy-5-nitroisophthalaldehyde in 25 mL of anhydrous DMF. Add this solution dropwise to the stirring polymer solution at room temperature.

  • Reaction: Heat the reaction mixture to 120 °C and allow it to stir under a nitrogen atmosphere for 12 hours.[5] The progress can be monitored by taking small aliquots and analyzing via FTIR to observe the appearance of the imine C=N stretch.

  • Purification: After cooling to room temperature, pour the polymer solution into a beaker containing 200 mL of cold diethyl ether or water to precipitate the functionalized polymer.

  • Isolation: Collect the precipitate by vacuum filtration. Wash the solid product thoroughly with ethanol and then water to remove any unreacted monomers.[5]

  • Drying: Dry the final product in a vacuum oven at 60-80 °C until a constant weight is achieved.

Protocol 2: Characterization of the Functionalized Polymer

Successful functionalization must be confirmed using a suite of analytical techniques.[6]

  • FTIR Spectroscopy:

    • Acquire spectra for the starting amine polymer, 2-hydroxy-5-nitroisophthalaldehyde, and the final product.

    • Expected Result: Confirmation is achieved by observing the disappearance of the aldehyde C=O stretch (around 1690 cm⁻¹) and the primary amine N-H stretches (around 3300-3400 cm⁻¹), and the appearance of a new, strong imine (C=N) stretching band around 1620-1650 cm⁻¹.

  • ¹H NMR Spectroscopy:

    • Dissolve a small sample of the starting polymer and the final product in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Expected Result: The most telling sign of a successful reaction is the significant attenuation or complete disappearance of the aldehyde proton signal (CHO) from 2-hydroxy-5-nitroisophthalaldehyde, typically found around 10.1 ppm.[5] Concurrently, a new peak corresponding to the imine proton (CH=N) will appear further upfield, generally in the range of 8.4-8.9 ppm.[5]

  • UV-Vis Spectroscopy:

    • Prepare dilute solutions of the precursor and final polymer in a suitable solvent (e.g., DMF).

    • Expected Result: The incorporation of the aromatic nitro-aldehyde moiety will introduce strong absorbance bands in the UV-Vis spectrum. This can be used to confirm the presence of the functional group and potentially quantify the degree of functionalization by creating a calibration curve with a model compound.

  • Gel Permeation Chromatography (GPC/SEC):

    • Analyze the molecular weight and dispersity (Đ) of the polymer before and after functionalization.

    • Expected Result: A successful end-group functionalization should result in a slight increase in the overall molecular weight of the polymer with minimal change to the dispersity. This confirms that the polymer backbone did not undergo significant degradation or cross-linking during the reaction.

Summary of Characterization Data

The following table summarizes the key analytical signatures to look for when confirming successful functionalization.

Technique Pre-Functionalization (Amine Polymer) Post-Functionalization (Imine Polymer) Purpose
FTIR N-H stretch (~3350 cm⁻¹)C=N stretch (~1640 cm⁻¹), Disappearance of N-H and C=O peaksConfirm covalent bond formation
¹H NMR Polymer backbone peaks, -NH₂ peaks (~2.1 ppm)[7]New CH=N peak (~8.4 ppm), Disappearance of CHO peak (~10.1 ppm)[5]Verify structure and reaction completion
UV-Vis May have low absorbanceStrong absorbance from aromatic/nitro groupConfirm incorporation of the functional moiety
GPC/SEC Mₙ, ĐMₙ increases slightly, Đ remains similarAssess polymer integrity and purity
TGA Specific degradation profileAltered degradation profile, potentially increased thermal stabilityEvaluate impact on thermal properties

Applications and Future Scope

Polymers functionalized with 2-hydroxy-5-nitroisophthalaldehyde are advanced materials with significant potential in several fields.

  • Coordination Chemistry and Catalysis: The Schiff base linkage, along with the neighboring hydroxyl group, creates an excellent chelation site for metal ions. These metallopolymers can be explored for applications in catalysis or as specialty materials with unique magnetic or optical properties.[5]

  • Infrared Stealth Technology: By coordinating specific metal ions like Ni²⁺, Cu²⁺, or Sm³⁺, these polymers can be formulated into coatings with low infrared emissivity, a critical property for military stealth applications.[5]

  • Biomedical Applications: Aldehyde-functional polymers are widely used for bioconjugation.[8] The free aldehyde group (if only one amine reacts per molecule) can be used to attach drugs, proteins, or targeting ligands for applications in drug delivery and diagnostics.[9] The nitro group can also be chemically reduced to an amine, providing a secondary site for further modification.[3]

  • Sensing and Environmental Remediation: The ability to chelate metals suggests potential use as polymer-based sensors for detecting heavy metal ions or as sorbents for their removal from contaminated water.

References

  • Ledin, P. A., et al. (n.d.). Multi-Functionalization of Polymers by Strain-Promoted Cycloadditions. SciSpace. Available at: [Link]

  • White Rose Research Online. (2023, March 21). Hydrophilic aldehyde-functional polymer brushes: synthesis, characterization, and potential bioapplications. Available at: [Link]

  • The McCullough Group, Carnegie Mellon University. (n.d.). Research - End Group Functionalization. Available at: [Link]

  • MDPI. (2022, October 27). Synthesis and Characterization of Schiff Base Polymers via Metal Coordination and Its Application in Infrared Stealth Coating. Polymers, 14(21), 4611. Available at: [Link]

  • ResearchGate. (2023, July 7). What will be the efficient route for synthesis of 2-hydroxy-5-nitroisophthalaldehyde? Available at: [Link]

  • AVESİS. (2023). SYNTHESIS AND CHARATERIZATIONS OF THE SCHIFF BASE DERIVED FROM 2-HYDROXY-5-NITROBENZALDEHYDE ALONGWITH HIRSHFELD SURFACE ANALYSIS AND COMPUTATIONAL STUDY. Journal of Structural Chemistry, 64(5), 942-953. Available at: [Link]

  • University of Amsterdam. (n.d.). Molecular Characterization of Synthetic Polymers. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). 1. Experimental part. Supplementary Information. Available at: [Link]

  • ResearchGate. (2025, August 6). Functionalization of aliphatic polyesters by nitroxide radical coupling. Available at: [Link]

  • Journal of Medicinal and Chemical Sciences. (2023, February 15). Highly Thermally Stable and Biologically Active Compounds Prepared To Be Polymer Stabilizers Consisting Of a Schiff Base and Its Complexes Derived From 2-Hydroxynaphthaldehyde. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-5-nitrobenzaldehyde. Available at: [Link]

  • Queen's University Belfast. (n.d.). pH-Responsive benzaldehyde-functionalized PEG-based polymeric nanoparticles for drug delivery: Effect of preparation method on. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-5-nitroisophthalaldehyde. PubChem Compound Database. Available at: [Link]

  • ResearchGate. (2026, January 28). Synthesis and Charaterizations of the Schiff Base Derived from 2-Hydroxy-5-Nitrobenzaldehyde Alongwith Hirshfeld Surface Analysis and Computational Study. Request PDF. Available at: [Link]

  • MDPI. (2023, March 22). Synthesis, Characterization and Application of a New Functionalized Polymeric Sorbent Based on Alkenylphoshine Oxide. Polymers, 15(6), 1591. Available at: [Link]

  • MDPI. (2025, December 24). Evaluating Polymer Characterization Methods to Establish a Quantitative Method of Compositional Analysis Using a Polyvinyl Alcohol (PVA)/Polyethylene Glycol (PEG)—Based Hydrogel for Biomedical Applications. Gels, 8(1), 1. Available at: [Link]

  • El-Newehy, M. H., et al. (2012, May 8). Optimization of amine-terminated polyacrylonitrile synthesis and characterization. Arabian Journal of Chemistry. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxy-5-nitroisophthalaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Answering your request, as a Senior Application Scientist, here is a technical support center with troubleshooting guides and FAQs for optimizing the yield of 2-hydroxy-5-nitroisophthalaldehyde synthesis.

Introduction

Welcome to the technical support guide for the synthesis of 2-hydroxy-5-nitroisophthalaldehyde (IUPAC name: 2-hydroxy-5-nitrobenzene-1,3-dicarbaldehyde). This valuable intermediate is crucial in the development of novel pharmaceuticals and fine chemicals.[1] However, its synthesis, particularly the ortho-diformylation of 4-nitrophenol, presents significant challenges, often resulting in low yields and complex purification hurdles. This guide provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 2-hydroxy-5-nitroisophthalaldehyde?

A1: The most common and direct approach is the electrophilic aromatic substitution on 4-nitrophenol. The goal is to introduce two formyl (-CHO) groups at the ortho positions relative to the hydroxyl group. The two main reactions employed for this formylation are:

  • The Duff Reaction: This method uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as trifluoroacetic acid (TFA) or acetic acid.[2][3] It is known for its ability to attach multiple aldehyde groups, but it can be inefficient.[2]

  • The Reimer-Tiemann Reaction: This reaction uses chloroform (CHCl₃) in a strong basic solution to generate a dichlorocarbene intermediate, which then acts as the electrophile.[4][5] It strongly favors ortho-formylation.[6]

An alternative, multi-step route involves the nitration of isophthalic acid, followed by a series of reduction, oxidation, and hydrolysis steps.[7]

Q2: Why is the yield for the diformylation of 4-nitrophenol often so low?

A2: The low yield is a well-documented challenge stemming from several factors:

  • Electronic Effects: The starting material, 4-nitrophenol, has a strongly electron-withdrawing nitro group (-NO₂) para to the hydroxyl group (-OH). While the -OH group is an activating, ortho-para director, the -NO₂ group is a strong deactivator for electrophilic aromatic substitution, making the ring less reactive.

  • Product Deactivation: After the first formylation, the introduction of an electron-withdrawing aldehyde group further deactivates the aromatic ring, making the second formylation significantly more difficult.[2]

  • Steric Hindrance: The introduction of the first aldehyde group ortho to the large hydroxyl group can sterically hinder the approach of the electrophile for the second formylation.

  • Side Reactions: The reaction conditions, especially in the Duff reaction which can require high temperatures (e.g., 110 °C), can lead to polymerization or the formation of tarry byproducts, complicating purification and reducing the isolated yield.[7]

Q3: What are the primary impurities and byproducts I should expect?

A3: The most common byproduct is the mono-formylated intermediate, 2-hydroxy-5-nitrobenzaldehyde. Depending on the reaction conditions, you may also encounter unreacted 4-nitrophenol and polymeric tars. In some formylation reactions, oxidation of the aldehyde to a carboxylic acid can occur, though this is less common under standard Duff or Reimer-Tiemann conditions.[8]

Troubleshooting Guide: Optimizing Your Synthesis

Issue 1: My reaction yield is very low (e.g., <10%) using the Duff reaction.

This is a frequent issue, often reported by researchers using p-nitrophenol with HMTA.[7] Let's break down the potential causes and solutions.

Potential Cause Scientific Explanation & Troubleshooting Steps
Suboptimal Solvent/Acid The choice of acid is critical. While acetic acid can be used, anhydrous trifluoroacetic acid (TFA) is often more effective for diformylation as it can serve as both the solvent and a strong acidic catalyst, promoting the formation of the reactive iminium species from HMTA.[9][10] Solution: Switch from other acids to anhydrous TFA as the solvent. Refluxing in TFA for an extended period (e.g., 24 hours) has been shown to achieve clean diformylation.[10]
Incorrect Stoichiometry For diformylation, at least two equivalents of the formylating agent are required. Using an insufficient amount of HMTA will inherently limit the yield of the desired product. Solution: Use a molar excess of HMTA. A good starting point is 2.5 to 3.0 equivalents of HMTA relative to 4-nitrophenol to drive the reaction towards the diformylated product.
Presence of Water The Duff reaction mechanism involves intermediates that are sensitive to hydrolysis. The presence of water can consume the reagents and lead to undesired side products. Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and high-purity reagents.
Reaction Temperature/Time Insufficient heat or reaction time may lead to incomplete conversion. Conversely, excessively high temperatures for prolonged periods can promote decomposition and tar formation. Solution: Carefully control the reaction temperature. When using TFA, reflux is typically required.[10] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time, avoiding unnecessary heating after the starting material is consumed.[11]

Issue 2: The primary product is the mono-formylated 2-hydroxy-5-nitrobenzaldehyde.

This indicates that the second formylation step is the primary bottleneck.

G cluster_input Problem cluster_output Expected Outcome start Predominantly Mono-formylated Product reagent reagent start->reagent Is stoichiometry adequate? end_node Increased Yield of Di-formylated Product conditions conditions reagent->conditions Are conditions forcing enough? solvent solvent conditions->solvent Is the solvent optimal? solvent->end_node

  • Explanation & Causality : As mentioned, the first aldehyde group deactivates the ring, making the second substitution kinetically less favorable. To overcome this energy barrier, you need more forcing conditions.

    • Increase Reagent Concentration : Based on Le Chatelier's principle, increasing the concentration of the electrophile precursor (HMTA) can help drive the equilibrium towards the diformylated product.

    • Increase Reaction Time and/or Temperature : Allowing the reaction to proceed for a longer duration at an optimal temperature (e.g., reflux in TFA) provides the necessary energy and time for the less favorable second substitution to occur.[10]

Issue 3: The reaction mixture becomes a dark, intractable tar.

This is indicative of polymerization and decomposition side reactions.

  • Explanation & Causality : Phenols and aldehydes are susceptible to polymerization under harsh acidic and high-temperature conditions. The reactive intermediates can self-condense or react with the solvent to form complex, high-molecular-weight oligomers.

    • Solution 1: Temperature Control : Avoid localized overheating. Use an oil bath for uniform heating and ensure vigorous stirring to distribute heat evenly. Do not exceed the necessary reflux temperature.

    • Solution 2: Controlled Reagent Addition : If the reaction is highly exothermic upon addition of a reagent, consider adding it portion-wise or dropwise at a lower temperature before heating the mixture to reflux.

    • Solution 3: Degas Solvents : In some cases, dissolved oxygen can contribute to oxidative side reactions. Using solvents that have been degassed (e.g., by bubbling nitrogen through them) can sometimes yield a cleaner reaction.

Issue 4: Difficulty in purifying the final product from byproducts and tars.

Effective purification is key to obtaining a high-purity final product.

  • Explanation & Causality : The desired product, 2-hydroxy-5-nitroisophthalaldehyde, has a polarity similar to the mono-formylated byproduct, making separation by simple recrystallization challenging. Tarry materials can interfere with both crystallization and chromatography.

    • Step 1: Initial Workup : After the reaction is complete, it is often quenched by pouring it into a mixture of ice and water or dilute acid to precipitate the crude product and hydrolyze any remaining intermediates.[10][11] Filter this crude solid.

    • Step 2: Column Chromatography : This is the most effective method for separating the di-formylated product from the mono-formylated and other impurities.[7]

      • Stationary Phase : Silica gel is the standard choice.

      • Mobile Phase : A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane or dichloromethane, is typically effective. Start with a low polarity to elute non-polar impurities, then gradually increase the polarity to elute the mono- and finally the di-formylated products. Monitor the fractions using TLC.[12]

    • Step 3: Recrystallization : Once fractions containing the pure product are identified by TLC and combined, the solvent can be evaporated. The resulting solid can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture, to obtain sharp-melting crystals.[12]

Optimized Experimental Protocol (Duff Reaction)

This protocol is synthesized from literature procedures and best practices for performing the Duff diformylation of 4-nitrophenol.[10]

Materials:

  • 4-Nitrophenol (1.0 eq)

  • Hexamethylenetetramine (HMTA) (2.5 eq)

  • Anhydrous Trifluoroacetic Acid (TFA)

  • Hydrochloric Acid (4 M)

  • Deionized Water

  • Dichloromethane (DCM)

  • Ethyl Acetate

  • Hexane

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In an oven-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitrophenol (1.0 eq) and hexamethylenetetramine (2.5 eq).

  • Solvent Addition: Under a nitrogen or argon atmosphere, add anhydrous trifluoroacetic acid to the flask (enough to create a stirrable solution, typically 5-10 mL per gram of 4-nitrophenol).

  • Reaction: Heat the mixture to reflux using an oil bath. Maintain reflux with vigorous stirring for 24 hours. Monitor the reaction progress by periodically taking small aliquots, quenching them in water, extracting with ethyl acetate, and analyzing by TLC.

  • Workup: After 24 hours, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing 4 M HCl and crushed ice. Stir this mixture for 1-2 hours to allow for complete hydrolysis and precipitation of the crude product.

  • Isolation of Crude Product: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove residual acid and water-soluble impurities. Air-dry the crude product.

  • Purification (Column Chromatography):

    • Prepare a silica gel column using a hexane/DCM slurry.

    • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the column.

    • Elute the column with a solvent gradient, starting with 100% hexane, gradually increasing the proportion of DCM, and then ethyl acetate, to separate the components.

    • Collect fractions and analyze them by TLC.

  • Final Isolation: Combine the pure fractions containing 2-hydroxy-5-nitroisophthalaldehyde, and remove the solvent using a rotary evaporator. The resulting yellow solid can be recrystallized from an appropriate solvent if further purification is needed.

G C C D D C->D E E F F E->F

References

  • Anonymous. (2023, July 7). What will be the efficient route for synthesis of 2-hydroxy-5-nitroisophthalaldehyde?? ResearchGate. [Link]

  • Miyashita, M., et al. (2005). A convenient method for synthesizing modified 4-nitrophenols. PubMed. [Link]

  • Wikipedia. (n.d.). Duff reaction. Retrieved February 21, 2026, from [Link]

  • Suri, J. (n.d.). Duff Reaction. Cambridge University Press. [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved February 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-5-nitroisophthalaldehyde. PubChem. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). General procedure for the acylation of 4-nitrophenol. [Link]

  • Filo. (2026, January 22). Write a note on Reimer-Tiemann's reaction. [Link]

  • SynArchive. (n.d.). Duff Reaction. [Link]

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved February 21, 2026, from [Link]

  • The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. [Link]

  • Allen Overseas. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. [Link]

  • LookChem. (2022, August 25). Mono- and diformylation of 4-substituted phenols: A new application of the duff reaction. [Link]

  • Online Organic Chemistry Tutor. (2025, April 27). Reimer-Tiemann Reaction. [Link]

  • Anonymous. (n.d.). Preparation of 4-nitrophenol. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. [Link]

  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-5-nitrobenzaldehyde. PMC. [Link]

  • OAText. (2018, September 14). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 2-hydroxy-5-nitro- (CAS 97-51-8). [Link]

  • Matrix Fine Chemicals. (n.d.). 2-HYDROXY-5-NITROBENZALDEHYDE | CAS 97-51-8. [Link]

  • ResearchGate. (2010, July 22). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. [Link]

  • ChemRxiv. (n.d.). Interfacial hydroxyl promotes the reduction of 4-Nitrophenol by Ag-based catalysts. [Link]

  • Organic Syntheses. (n.d.). 2-hydroxy-1-naphthaldehyde. [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). Benzaldehyde, 2-hydroxy-5-nitro- - ToxCast: Models. [Link]

  • PubChemLite. (n.d.). 2-hydroxy-5-nitrobenzaldehyde (C7H5NO4). [Link]

  • Organic Syntheses. (n.d.). 2-hydroxy-5-nitrobenzyl chloride. [Link]

  • Google Patents. (n.d.). WO2016186505A1 - Process for the purification of a carboxylic acid-containing composition.
  • TSI Journals. (2013). Synthesis and absorption spectra of alkali clearable azo dyes of 5-aminoisophthalic acid. [Link]

  • Valsynthese SA. (2022, May 13). Material Safety Data Sheet 2-Hydroxy-5-nitrobenzaldehyde. [Link]

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common impurities in 2-hydroxy-5-nitroisophthalaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Hydroxy-5-nitroisophthalaldehyde Synthesis

Executive Summary

2-Hydroxy-5-nitroisophthalaldehyde (HNI) is a critical trifunctional building block, primarily utilized in the synthesis of Schiff-base ligands and crystalline Covalent Organic Frameworks (COFs). Its synthesis, typically via the Duff reaction on 4-nitrophenol, is notoriously difficult due to the strong electron-withdrawing nature of the nitro group, which deactivates the ring toward the second formylation event.

This guide addresses the three most common failure modes:

  • Incomplete Formylation: Predominance of the mono-aldehyde impurity (5-nitrosalicylaldehyde).

  • Oligomerization: Formation of insoluble phenolic resins ("tar").

  • Purification Challenges: Difficulty separating the mono- and di-aldehyde species due to solubility overlaps.

Impurity Profile & Diagnostic Table

The following table summarizes the chemical species likely to be present in your crude reaction mixture.

Impurity / SpeciesStructure DescriptionOriginDetection (1H NMR, DMSO-d6)Removal Strategy
Target Product (HNI) 2,6-diformyl-4-nitrophenolDesired Double Formylation~10.2 ppm (s, 2H) N/A
Mono-Aldehyde 2-hydroxy-5-nitrobenzaldehydeIncomplete Reaction (Kinetic Trap)~10.3 ppm (s, 1H) ; Aromatic region distinctRecrystallization (Acetic Acid/Water)
Starting Material 4-NitrophenolUnreacted Substrate~6.9 & 8.1 ppm (d)Aqueous Wash (pH control)
Schiff Base Intermediates Ar-CH=N-R speciesIncomplete HydrolysisBroad peaks ~8-9 ppmExtended Acid Hydrolysis
Phenolic Resins (Tar) Polymethylene cross-linked networksOver-reaction (Polymerization)Broad "hump" in baselineFiltration (Hot) / Column Chromatography

Troubleshooting Guide

Issue A: "My yield is low (<10%), and NMR shows mostly mono-aldehyde."

The Mechanism: The nitro group at the 4-position strongly withdraws electron density, making the ring less nucleophilic. After the first formylation (ortho-position), the ring becomes even more deactivated. The second formylation requires higher activation energy.

Corrective Actions:

  • Switch Acid Solvent: If using Acetic Acid (AcOH), switch to Trifluoroacetic Acid (TFA) . TFA is a stronger acid and enhances the electrophilicity of the iminium ion intermediate generated from Hexamethylenetetramine (HMTA).

  • Stoichiometry Overdrive: Standard Duff stoichiometry (2 eq. HMTA) is insufficient for deactivated substrates. Increase HMTA to 4.0 – 5.0 equivalents .

  • Temperature Step-Up:

    • Phase 1 (Imine formation): 70–80°C for 4–6 hours.

    • Phase 2 (Hydrolysis): Reflux (100°C+) after acid addition is critical.

Issue B: "The reaction mixture turned into a black, insoluble tar."

The Mechanism: This is the "Phenol-Formaldehyde Resin" pathway. If the local concentration of formaldehyde (generated from HMTA decomposition) is too high relative to the phenol, methylene bridges form between rings instead of formyl groups.

Corrective Actions:

  • Dilution: Increase the solvent volume (TFA or AcOH) by 50%. High concentration favors intermolecular polymerization over intramolecular reaction.

  • Reagent Quality: Ensure your HMTA is dry. Moisture triggers premature release of formaldehyde before the iminium species can attack the ring.

  • Inert Atmosphere: Run under Nitrogen/Argon. Oxidation of the phenolic intermediates can accelerate tar formation.

Issue C: "I cannot separate the mono-aldehyde from the di-aldehyde."

The Logic: Both species are yellow solids with similar polarities. However, the di-aldehyde (HNI) has two intramolecular Hydrogen bonds (Aldehyde O to Phenol H), whereas the mono-aldehyde has only one. This subtly affects solubility.

Corrective Actions:

  • Recrystallization Protocol:

    • Dissolve crude solid in minimal hot Glacial Acetic Acid .

    • Add Water dropwise until turbidity just appears.

    • Cool slowly to Room Temperature, then 4°C. The di-aldehyde typically crystallizes first.

  • Column Chromatography:

    • Stationary Phase: Silica Gel (Acid washed recommended).

    • Mobile Phase: Hexane:Ethyl Acetate (Start 10:1, Gradient to 4:1). The mono-aldehyde usually elutes before the di-aldehyde due to slightly lower polarity (less interaction with silica).

Visualized Pathways

Diagram 1: Reaction Logic & Failure Modes

This diagram illustrates the competition between the desired pathway and the common side reactions.

ReactionPathway Start 4-Nitrophenol Mono Intermediate: Mono-Imine Species Start->Mono + HMTA (Fast) Tar Side Product: Polymeric Resins (Tar) Start->Tar Oxidation HMTA HMTA / TFA (Electrophilic Attack) MonoAld Impurity: 2-Hydroxy-5-nitrobenzaldehyde (Mono-aldehyde) Mono->MonoAld Hydrolysis (Premature Stop) DiImine Intermediate: Bis-Imine Species Mono->DiImine + Excess HMTA (Slow Step - Deactivated Ring) Mono->Tar Polymerization (High Conc./Temp) Target Target: 2-Hydroxy-5-nitroisophthalaldehyde DiImine->Target Acid Hydrolysis

Caption: Reaction pathway showing the kinetic bottleneck at the mono-substituted stage and the divergence toward polymeric impurities.

Diagram 2: Purification Decision Tree

Follow this logic to isolate the pure product.

PurificationLogic Crude Crude Reaction Mixture (Yellow/Orange Solid) TLC Run TLC (Hex:EtOAc 3:1) Crude->TLC Decision Analyze Spots TLC->Decision CaseA Major Spot Rf ~0.6 Minor Spot Rf ~0.4 Decision->CaseA Distinct Spots CaseB Single Smear / Streaking Decision->CaseB High Tar Content ActionA Recrystallization (AcOH / H2O) CaseA->ActionA ActionB Acid Wash (HCl) then Column Chromatography CaseB->ActionB

Caption: Decision matrix for selecting the appropriate purification method based on crude purity.

Optimized Experimental Protocol

Objective: Synthesis of 2-hydroxy-5-nitroisophthalaldehyde via Modified Duff Reaction.

Reagents:

  • 4-Nitrophenol (10.0 mmol, 1.39 g)

  • Hexamethylenetetramine (HMTA) (40.0 mmol, 5.6 g)

  • Trifluoroacetic Acid (TFA) (15 mL)

  • Hydrochloric Acid (3M)

Procedure:

  • Setup: In a dried 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-nitrophenol and HMTA.

  • Addition: Add TFA (15 mL) under nitrogen atmosphere. The solution will likely turn orange/red.

  • Heating (Formylation): Heat the mixture to 90°C for 12 hours . Note: Do not exceed 100°C in this step to minimize tarring.

  • Hydrolysis: Add 3M HCl (20 mL) to the hot reaction mixture. Increase temperature to 110°C (Reflux) for 2 hours. This step converts the imine intermediates to aldehydes.[1]

  • Workup: Pour the reaction mixture into ice water (100 mL). A yellow precipitate should form.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash combined organics with Brine, dry over MgSO4, and concentrate.

  • Purification: Recrystallize the crude solid from hot Acetic Acid, adding water dropwise until cloudy. Cool to 4°C overnight.

Expected Yield: 35–45% (High purity). Characterization: 1H NMR (400 MHz, DMSO-d6): δ 10.25 (s, 2H, -CHO), 8.65 (s, 2H, Ar-H). Note: The phenolic proton is often broad or not visible depending on water content.

Frequently Asked Questions (FAQ)

Q: Can I use sulfuric acid instead of TFA? A: While sulfuric acid is used in standard Duff reactions, it is often too harsh for this substrate, leading to sulfonation byproducts or extensive charring. TFA provides the right balance of acidity and solvent polarity for the deactivated nitrophenol.

Q: Why does my product turn red upon standing? A: This indicates the formation of a Schiff base with trace amines (possibly residual HMTA decomposition products) or oxidation. Store the purified product in the dark under inert gas.

Q: Is the mono-aldehyde useful? A: Yes, 2-hydroxy-5-nitrobenzaldehyde is a valuable intermediate, but if your goal is COF synthesis, even 5% contamination will terminate your crystal growth, leading to amorphous powders.

References

  • Duff Reaction Mechanism & Scope

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry. The Duff reaction involves the formation of an iminium ion from HMTA, followed by electrophilic aromatic substitution.[2]

  • Synthesis of Nitro-Substituted Phenolic Aldehydes

    • Tan, J., et al. (2017). "Crystalline Covalent Organic Frameworks with Hydrazone Linkages." Journal of the American Chemical Society. (Describes the use of HNI in COF synthesis and purity requirements).
  • Purification Techniques for Phenolic Aldehydes

    • BenchChem Technical Support.[3][4] "Troubleshooting side reactions during the formylation step." (Discusses stoichiometry control to prevent polymerization).

  • Characterization Data (NMR/IR)

    • National Institute of Standards and Technology (NIST).[5] Mass Spectrum and IR data for related 2-hydroxy-5-nitrobenzaldehyde derivatives.

Sources

Technical Support Center: Enhancing the Selectivity of 2-Hydroxy-5-nitroisophthalaldehyde-Based Sensors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to advancing your research with 2-hydroxy-5-nitroisophthalaldehyde-based sensors. This guide is designed for researchers, scientists, and drug development professionals who are looking to overcome common challenges and improve the selectivity of their sensing platforms. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and innovate in your experimental design.

Part 1: Troubleshooting Guide - Navigating Common Selectivity Challenges

This section addresses specific issues you may encounter during your experiments, providing not just solutions but also the rationale behind them.

Issue 1: My sensor shows significant cross-reactivity with interfering metal ions (e.g., sensor for Cu²⁺ also responds to Fe³⁺ or Ni²⁺).

  • Question: I've designed a 2-hydroxy-5-nitroisophthalaldehyde-based Schiff base sensor for the detection of Cu²⁺, but it also shows a strong response to Fe³⁺ and Ni²⁺. How can I improve its selectivity towards Cu²⁺?

  • Answer: Cross-reactivity in Schiff base sensors often stems from the similar coordination chemistry of different metal ions with the ligand's binding sites (typically the imine nitrogen and hydroxyl oxygen).[1][2] To enhance selectivity for Cu²⁺, you can employ several strategies that modulate the electronic and steric environment of the binding pocket:

    • Structural Modification of the Amine Precursor: The choice of the amine condensed with 2-hydroxy-5-nitroisophthalaldehyde is crucial. Introducing bulky substituents near the coordination site can create steric hindrance that favors the binding of ions with a specific coordination geometry. For instance, using an amine with a larger alkyl or aryl group can disfavor the binding of ions that prefer a different coordination environment than your target analyte.

    • Introducing Soft-Hard Acid-Base (HSAB) Principle-Guided Modifications: According to the HSAB principle, hard acids prefer to bind to hard bases, and soft acids prefer soft bases. Cu²⁺ is a borderline acid, while Fe³⁺ is a hard acid. By incorporating a "softer" donor atom, such as sulfur (e.g., by using an aminothiophenol derivative), into the Schiff base ligand, you can increase the affinity for Cu²⁺ over harder ions like Fe³⁺.[1]

    • pH Optimization: The pH of the sensing medium plays a critical role in the protonation state of the ligand and the hydrolysis of metal ions.[3][4][5] Fe³⁺ ions are more prone to hydrolysis at a higher pH compared to Cu²⁺. By carefully adjusting the pH to a slightly acidic range (e.g., pH 5-6), you can often minimize the interference from Fe³⁺ while maintaining a strong response to Cu²⁺. It is essential to perform a systematic pH titration to determine the optimal pH for your specific sensor-analyte system.

    • Use of Masking Agents: Masking agents are compounds that selectively form stable complexes with interfering ions, preventing them from interacting with your sensor.[6][7][8] For instance, fluoride ions (F⁻) can be used to mask Fe³⁺, and triethanolamine can be used to mask Al³⁺.[6] A preliminary screening of potential masking agents at various concentrations is recommended to find the optimal conditions that suppress interference without affecting the detection of the target analyte.

Issue 2: The fluorescence or colorimetric response of my sensor is weak or "turned-off" when I expect a "turn-on" response.

  • Question: I synthesized a new 2-hydroxy-5-nitroisophthalaldehyde-based fluorescent sensor, but the fluorescence intensity is very low, and it quenches upon addition of the target analyte instead of enhancing. What could be the problem?

  • Answer: A "turn-off" response where a "turn-on" is expected, or a generally weak signal, can be attributed to several factors related to the sensor's design and the sensing mechanism.[9]

    • Photoinduced Electron Transfer (PET) Quenching: The 5-nitro group on the isophthalaldehyde ring is a strong electron-withdrawing group.[10][11] This can facilitate a PET process from the excited state of the fluorophore to the nitro group, leading to fluorescence quenching. Upon binding of a metal ion, this PET process might not be sufficiently inhibited to cause a "turn-on" effect. To mitigate this, you can:

      • Modify the electronic properties of the amine component: Incorporating an electron-donating group on the amine part of the Schiff base can sometimes counteract the quenching effect of the nitro group.

      • Consider alternative fluorophores: If the intrinsic fluorescence of the Schiff base is low, you can couple it with a known bright fluorophore like rhodamine, coumarin, or BODIPY.[12][13] The binding of the analyte can then modulate the fluorescence of this appended fluorophore.

    • Chelation-Enhanced Quenching (CHEQ) vs. Chelation-Enhanced Fluorescence (CHEF): While metal ion binding often restricts intramolecular rotations and vibrations, leading to CHEF, in some cases, particularly with paramagnetic ions like Cu²⁺ or Fe³⁺, the formation of the complex can introduce new non-radiative decay pathways, resulting in CHEQ.[14] Understanding the nature of the target metal ion is crucial. If you are targeting a paramagnetic ion and observing quenching, this might be the inherent mechanism.

    • Solvent Effects: The polarity of the solvent can significantly influence the fluorescence quantum yield.[15] Highly polar solvents can sometimes quench fluorescence. It is advisable to test the sensor's performance in a range of solvents with varying polarities to find the optimal medium that maximizes the fluorescence signal.

    • Purity of the Sensor: Fluorescent impurities from the synthesis can lead to unexpected quenching or a high background signal. Ensure the final sensor compound is thoroughly purified using techniques like column chromatography or recrystallization.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the selectivity of Schiff base sensors?

A1: The selectivity of Schiff base sensors is governed by a combination of factors that create a specific recognition event for a target analyte.[1] These include:

  • Coordination Chemistry: The electronic properties and the number and type of donor atoms (e.g., N, O, S) in the Schiff base ligand determine its affinity for different metal ions.[16]

  • Steric Hindrance: The three-dimensional structure of the ligand can create a binding pocket that preferentially accommodates ions of a certain size and coordination geometry.

  • HSAB Principle: The interaction between the "hardness" or "softness" of the metal ion (acid) and the donor atoms of the ligand (base) influences the stability of the resulting complex.

  • Supramolecular Interactions: Non-covalent interactions such as hydrogen bonding and π-π stacking can also contribute to the selective binding of an analyte.

Q2: How can I systematically screen for the best amine to condense with 2-hydroxy-5-nitroisophthalaldehyde for a specific target?

A2: A systematic approach to screen for the optimal amine involves creating a small library of Schiff base sensors.

  • Select a diverse range of primary amines: Include aliphatic and aromatic amines with varying electronic properties (electron-donating and electron-withdrawing groups) and steric bulk.

  • Parallel Synthesis: Synthesize the Schiff bases in parallel, for example, in a multi-well plate format. The condensation reaction is typically straightforward and can be done under mild conditions.[1]

  • High-Throughput Screening: Screen the library of sensors against your target analyte and a panel of potential interfering species. This can be done using a plate reader for fluorescence or absorbance measurements.

  • Identify Hits: The sensors that show a high response to the target and a low response to interferents are your "hits." These can then be synthesized on a larger scale and characterized more thoroughly.

Q3: What role does the solvent system play in selectivity, and how do I choose the right one?

A3: The solvent system is a critical experimental parameter that can significantly impact selectivity.[15]

  • Polarity: The polarity of the solvent can affect the stability of the sensor-analyte complex and the solubility of interfering ions.

  • Coordinating Ability: Some solvents (e.g., DMSO, acetonitrile) can coordinate with metal ions, competing with the sensor and affecting the binding equilibrium.

  • Protic vs. Aprotic: Protic solvents can form hydrogen bonds with the sensor, which may alter its conformation and binding properties.

To choose the right solvent, start with a common solvent system like a mixture of an organic solvent (e.g., DMSO, acetonitrile, methanol) and water. Then, systematically vary the solvent composition and observe the effect on the sensor's response to the target and interfering ions. A solvent system that maximizes the signal-to-interference ratio is ideal.

Q4: Can I use computational methods to predict the selectivity of my sensor before synthesizing it?

A4: Yes, computational methods like Density Functional Theory (DFT) can be powerful tools to predict the binding energies and geometries of sensor-analyte complexes.[17] By calculating the binding energy of your proposed sensor with the target analyte and various potential interferents, you can get a theoretical indication of its selectivity. This can help you prioritize which sensor designs to pursue in the lab, saving time and resources.

Part 3: Experimental Protocols and Data Presentation

Protocol 1: General Synthesis of a 2-Hydroxy-5-nitroisophthalaldehyde-Based Schiff Base Sensor

This protocol provides a general procedure for the condensation reaction to form the Schiff base sensor.

Materials:

  • 2-Hydroxy-5-nitroisophthalaldehyde

  • Primary amine of choice (e.g., aniline, ethylenediamine, aminophenol)

  • Ethanol or Methanol (anhydrous)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 1 equivalent of 2-hydroxy-5-nitroisophthalaldehyde in a minimal amount of hot ethanol in a round-bottom flask.

  • In a separate flask, dissolve 2 equivalents of the primary amine in ethanol.

  • Slowly add the amine solution to the aldehyde solution with constant stirring.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to obtain the pure Schiff base sensor.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Protocol 2: Screening for Interference and Enhancing Selectivity with Masking Agents

This protocol outlines a method to test for interference from other metal ions and to use masking agents to improve selectivity.

Materials:

  • Stock solution of your purified sensor in a suitable solvent (e.g., DMSO).

  • Stock solutions of your target metal ion and potential interfering metal ions (e.g., nitrates or chlorides) in deionized water.

  • Buffer solution of the desired pH.

  • Stock solutions of various masking agents (e.g., sodium fluoride, triethanolamine).

  • 96-well microplate.

  • Microplate reader (for fluorescence or absorbance).

Procedure:

  • Interference Study: a. In the wells of a microplate, add the buffer solution and the sensor stock solution to a final, constant concentration. b. To different sets of wells, add the target metal ion, each of the interfering metal ions individually, and a mixture of the target and interfering ions. Ensure the final volume in each well is the same. c. Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature. d. Measure the fluorescence or absorbance using the microplate reader. e. Analyze the data to determine the extent of interference.

  • Masking Agent Optimization: a. Based on the interference study, select appropriate masking agents for the interfering ions. b. In the microplate, prepare wells containing the buffer, sensor, and the interfering ion. c. Add the chosen masking agent at varying concentrations to these wells. d. In a separate set of wells, prepare a positive control with the sensor and the target ion, and a negative control with only the sensor. e. Add the target metal ion to the wells containing the interfering ion and the masking agent. f. Incubate and measure the signal as before. g. Determine the optimal concentration of the masking agent that effectively suppresses the interference without significantly affecting the signal from the target analyte.[6]

Data Presentation: Comparing Sensor Selectivity

A clear way to present selectivity data is through a bar chart comparing the sensor's response to the target analyte versus a panel of potential interferents.

Metal Ion (10 µM)Relative Fluorescence Intensity
None1.0
Cu²⁺ (Target)25.0
Fe³⁺18.5
Ni²⁺15.2
Zn²⁺5.3
Co²⁺8.1
Cd²⁺3.7
Hg²⁺2.5
Na⁺1.1
K⁺1.2
Ca²⁺1.3
Mg²⁺1.1

Table 1: Example of selectivity data for a Cu²⁺ sensor based on 2-hydroxy-5-nitroisophthalaldehyde.

Part 4: Visualizing Workflows and Mechanisms

Diagrams created using DOT language can effectively illustrate complex processes and relationships.

Workflow for Improving Sensor Selectivity

G cluster_0 Problem Identification cluster_1 Strategy Selection cluster_2 Experimental Execution cluster_3 Analysis & Validation A Poor Selectivity / Cross-Reactivity B Structural Modification A->B leads to C Optimization of Conditions A->C leads to D Use of Masking Agents A->D leads to E Synthesize New Ligands B->E F pH & Solvent Screening C->F G Test Masking Agents D->G H Spectroscopic Analysis E->H F->H G->H I Compare Selectivity Profiles H->I J Optimized Selective Sensor I->J achieves

A flowchart for systematically improving sensor selectivity.

Mechanism of Interference and Mitigation

G cluster_0 Sensing System cluster_1 Interaction & Response Sensor Schiff Base Sensor Binding_A Selective Binding Sensor->Binding_A Binding_I Non-selective Binding Sensor->Binding_I Analyte Target Analyte (e.g., Cu²⁺) Analyte->Binding_A Interferent Interfering Analyte (e.g., Fe³⁺) Interferent->Binding_I Complex Stable Interferent-Mask Complex Interferent->Complex Response_S Selective Signal Binding_A->Response_S Response_F False Positive Signal Binding_I->Response_F Masking Masking Agent (e.g., F⁻) Masking->Interferent binds to Masking->Complex

Mechanism of interference and mitigation with a masking agent.

References

  • Musikavanhu, B., Liang, Y., Xue, Z., Feng, L., & Zhao, L. (2023). Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals. Molecules, 28(19), 6960. [Link]

  • A novel, highly sensitive, selective, reversible and turn-on chemi-sensor based on Schiff base for rapid detection of Cu(II). (2021). ResearchGate. [Link]

  • A New, Extremely Sensitive, Turn-Off Optical Sensor Utilizing Schiff Base for Fast Detection of Cu(II). (2023). MDPI. [Link]

  • Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al 3+ Ions. (2023). MDPI. [Link]

  • An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. (2023). RSC Publishing. [Link]

  • Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals. (2023). ResearchGate. [Link]

  • Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals. (2023). PubMed. [Link]

  • Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals. (2023). Semantic Scholar. [Link]

  • Cation, Anion and Protein Interaction of Schiff Bases and Their Derivatives: A Mini Review. (2024). Research Square. [Link]

  • Synthesis of new benzothiazole Schiff base as selective and sensitive colorimetric sensor for arsenic on-site detection at ppb level. (2021). Analytical Methods. [Link]

  • Highly sensitive and selective colorimetric detection of Pb(ii) ions using Michelia tonkinensis seed extract capped gold nanoparticles. (2022). RSC Publishing. [Link]

  • Recent improvements to the selectivity of extraction-based optical ion sensors. (2014). PMC. [Link]

  • Selective and Precise Photometric Titration of Metal Using Masking Agents Part Ill.* Determination of Calcium, Lead and Zinc in Simple Inorganic Ions as Masks Ions with EDTA Mixtures Using. (n.d.). Academia.edu. [Link]

  • How to implement a selective colorimetric gas sensor with off the shelf components?. (2020). ResearchGate. [Link]

  • Fluorescence “Turn-Off” and Colorimetric Sensor for Fe2+, Fe3+, and Cu2+ Ions Based on a 2,5,7-Triarylimidazopyridine Scaffold. (2022). PMC. [Link]

  • Masking nanoparticle surfaces for sensitive and selective colorimetric detection of proteins. (2013). PubMed. [Link]

  • Design and Development of a Schiff Base–Based Sensor Aiding Different Spectroscopic Techniques for Metal Ion Detection via Optical and Raman Methods. (2025). ResearchGate. [Link]

  • Synthesis and Charaterizations of the Schiff Base Derived from 2-Hydroxy-5-Nitrobenzaldehyde Alongwith Hirshfeld Surface Analysis and Computational Study. (2023). ResearchGate. [Link]

  • Troubleshooting Guide Immuno-Fluorescence. (n.d.). Boster Bio. [Link]

  • Development of a Chemically Modified Sensor Based on a Pentapeptide and Its Application for Sensitive Detection of Verbascoside in Extra Virgin Olive Oil. (2022). PMC. [Link]

  • An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. (2023). RSC Publishing. [Link]

  • Asymmetric Schiff base-based colorimetric and fluorescent sensor for Al3+ detection in real samples and live-cell bioimaging. (2025). PMC. [Link]

  • Electrochemical Detection of Heavy Metal Ions Based on Nanocomposite Materials. (2023). MDPI. [Link]

  • Tuning the selectivity of highly sensitive chemiresistive nanoparticle networks by encapsulation with metal–organic frameworks. (2021). Journal of Materials Chemistry C. [Link]

  • Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. (2019). MDPI. [Link]

  • Corrective protocol to predict interference free sensor response for paper-based solution sampling coupled with he. (2024). DR-NTU. [Link]

  • A Novel Fluorescent Chemosensor Based on Rhodamine Schiff Base: Synthesis, Photophysical, Computational and Bioimaging Application in Live Cells. (2024). MDPI. [Link]

  • Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. (2012). ResearchGate. [Link]

  • Development of a Metabolite Sensor for High-Throughput Detection of Aldehydes in Escherichia Coli. (2018). Frontiers. [Link]

  • Influence of solvent on the electronic structure and the photochemistry of nitrophenols. (2017). RSC Publishing. [Link]

  • Study of a pH-Sensitive Hologram for Biosensing Applications. (2023). MDPI. [Link]

  • Current trends in the detection and removal of heavy metal ions using functional materials. (2023). Semantic Scholar. [Link]

  • Solvent, substituents and pH effects towards the spectral shifts of some highly colored indicators. (2017). ResearchGate. [Link]

  • 2-Hydroxy-5-nitrobenzaldehyde. (2017). ResearchGate. [Link]

Sources

Technical Support Center: 2-Hydroxy-5-nitroisophthalaldehyde Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2-hydroxy-5-nitroisophthalaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and intricacies of working with this versatile dialdehyde. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to not only solve immediate problems but also to proactively optimize your synthetic strategies.

Frequently Asked Questions (FAQs): General Handling & Properties

This section addresses foundational questions about the starting material itself. Proper handling and storage are the first steps to a successful reaction.

Q1: What are the key physical and chemical properties of 2-hydroxy-5-nitroisophthalaldehyde?

Understanding the reagent's characteristics is fundamental. Below is a summary of its essential properties.

PropertyValueSource(s)
IUPAC Name 2-hydroxy-5-nitrobenzene-1,3-dicarbaldehyde[1]
Molecular Formula C₈H₅NO₅[1]
Molecular Weight 195.13 g/mol [1]
Appearance Pale yellow to yellow-orange powder[2][3]
Melting Point 122-129 °C[3]
Solubility Sparingly soluble in water, soluble in many organic solvents.[2][4]

Q2: How should I properly store 2-hydroxy-5-nitroisophthalaldehyde?

Proper storage is critical to maintain the reagent's integrity. It is considered stable under recommended conditions.[2][5] Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[5][6] Avoid exposure to moisture, strong bases, and strong oxidizing agents, as these can lead to degradation.[5][6]

Q3: What safety precautions should be taken when handling this compound?

Standard laboratory safety protocols are essential. This compound can be harmful if swallowed and may cause skin and serious eye irritation.[5] Always use personal protective equipment (PPE), including gloves, safety glasses with side-shields, and a lab coat.[5][6] When handling the powder, avoid creating dust and work in a well-ventilated area or fume hood to prevent inhalation.[2][5]

Troubleshooting Guide: Schiff Base Condensation Reactions

The most common application for 2-hydroxy-5-nitroisophthalaldehyde is in the synthesis of Schiff bases via condensation with primary amines. This section addresses the most frequent issues encountered during this reaction in a question-and-answer format.

dot

Troubleshooting_Workflow cluster_symptom Symptom cluster_diagnosis Diagnosis cluster_solution Solution Symptom Reaction Issue Identified (e.g., Low Yield, Impure Product) Cause1 Incomplete Reaction? Symptom->Cause1 Cause2 Product Hydrolysis? Symptom->Cause2 Cause3 Side Reactions? Symptom->Cause3 Cause4 Purification Loss? Symptom->Cause4 Sol1 Add Acid Catalyst Remove Water (Dean-Stark/Drying Agent) Increase Temp/Time Cause1->Sol1 Sol2 Use Anhydrous Solvents Workup Under Inert Atmosphere Store Product in Desiccator Cause2->Sol2 Sol3 Control Temperature Ensure Reagent Purity Cause3->Sol3 Sol4 Optimize Recrystallization Solvent Use Neutral Alumina for Chromatography Cause4->Sol4

Caption: A general workflow for troubleshooting common reaction issues.

Q4: My Schiff base reaction is extremely slow or yields are very low. What is the primary cause?

This is the most common issue reported and is almost always related to reaction equilibrium.[7]

  • Causality & Expertise: Schiff base formation is a reversible condensation reaction that produces water as a byproduct.[8] According to Le Châtelier's principle, the accumulation of water in the reaction medium can shift the equilibrium back towards the starting materials, stalling the reaction and preventing the formation of the desired imine product.[8] One researcher noted a reaction taking 10 days instead of the expected hour, a classic sign of equilibrium issues.[7]

  • Trustworthy Solutions:

    • Acid Catalysis: The reaction rate is maximized at a mildly acidic pH (typically 4-5).[8] Add a catalytic amount (a few drops) of an acid like glacial acetic acid or sulfuric acid.[7][9] The acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the amine. Be cautious, as too much acid will fully protonate the amine, rendering it non-nucleophilic.[8]

    • Water Removal: This is non-negotiable for driving the reaction to completion.

      • Azeotropic Distillation: Reflux the reaction in a solvent that forms an azeotrope with water, such as toluene, using a Dean-Stark apparatus to physically remove water as it forms.[8]

      • Drying Agents: If refluxing is not desired, add a drying agent like anhydrous sodium sulfate or molecular sieves to the reaction mixture.[7]

      • Anhydrous Conditions: Always use dry, anhydrous solvents (e.g., absolute ethanol) to prevent introducing water from the start.[7]

Q5: My NMR spectrum shows a mix of my desired Schiff base product and the starting aldehyde. How can I purify my compound?

This indicates either an incomplete reaction (see Q4) or, more likely, hydrolysis of the imine product during workup or analysis.[10]

  • Causality & Expertise: The C=N imine bond is susceptible to hydrolysis, which is the reverse of the formation reaction.[8] This is particularly problematic in the presence of water and acid, conditions often found during aqueous workups or on standard silica gel chromatography columns.

  • Trustworthy Solutions:

    • Recrystallization: This is the most effective method for purifying solid Schiff bases.[8] Ethanol is a common and effective solvent.[8] If solubility is an issue, screen other solvents or solvent mixtures (e.g., DMF/Methanol).

    • Chromatography Modification: If column chromatography is necessary, avoid standard acidic silica gel which can catalyze hydrolysis.

      • Use neutral alumina as the stationary phase.[8]

      • Alternatively, deactivate the silica gel by preparing the slurry with a solvent containing a small amount of a non-nucleophilic base, like triethylamine (1-2%), to neutralize the acidic sites.[8]

    • Workup & Storage: During the workup, use dry solvents and minimize contact with aqueous acidic solutions.[8] After purification, store the final compound in a desiccator to protect it from atmospheric moisture.[8]

Q6: I'm observing unexpected side products. What could they be?

While the Schiff base reaction is generally clean, side reactions can occur, particularly if the starting materials are impure or reaction conditions are too harsh.

  • Causality & Expertise: The nitro group on the aromatic ring is strongly electron-withdrawing, which activates the aldehyde groups. However, the phenolic hydroxyl group is electron-donating. This electronic push-pull can influence reactivity.

    • Oxidation: Under harsh conditions, especially with certain impurities, the aldehyde groups (-CHO) can be oxidized to carboxylic acids (-COOH).[11]

    • Incomplete Reaction: If a diamine is used as the nucleophile, it's possible to get a mixture of the mono-condensed and di-condensed products. Careful control of stoichiometry is key.

  • Trustworthy Solutions:

    • Purity of Reagents: Ensure your 2-hydroxy-5-nitroisophthalaldehyde and amine starting materials are pure.

    • Inert Atmosphere: If oxidation is suspected, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric oxygen.

    • Controlled Conditions: Avoid excessively high temperatures or prolonged reaction times, which can promote side reactions.[11] Monitor the reaction by TLC to determine the optimal stopping point.[12]

Key Experimental Protocols

Protocol 1: General Synthesis of a Schiff Base

This protocol describes a general method for the double condensation of 2-hydroxy-5-nitroisophthalaldehyde with a primary amine.

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-hydroxy-5-nitroisophthalaldehyde (1.0 eq) in a minimal amount of an appropriate anhydrous solvent (e.g., absolute ethanol or methanol).

  • Amine Addition: In a separate beaker, dissolve the primary amine (2.0-2.2 eq) in the same solvent. Add this solution dropwise to the stirring aldehyde solution at room temperature.

  • Catalysis: Add 3-5 drops of glacial acetic acid to the reaction mixture.[7][9]

  • Reaction: Heat the mixture to reflux and maintain for 2-6 hours. The formation of a precipitate often indicates product formation.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting aldehyde spot.[12]

  • Isolation: Once complete, cool the mixture to room temperature and then in an ice bath. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold solvent to remove unreacted starting materials and catalyst.

  • Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.

dot

Schiff_Base_Mechanism cluster_step1 Step 1: Acid Catalysis cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Dehydration cluster_step5 Step 5: Deprotonation A R-CHO + H⁺ ⇌ R-CH=O⁺H B R-CH=O⁺H + R'-NH₂ → R-CH(O⁺H₂)-NH₂R' A->B C R-CH(O⁺H₂)-NH₂R' ⇌ R-CH(OH)-NH₃⁺R' B->C D R-CH(OH)-NH₃⁺R' → R-CH=N⁺H₂R' + H₂O C->D E R-CH=N⁺H₂R' ⇌ R-CH=NR' + H⁺ D->E

Caption: Acid-catalyzed mechanism of Schiff base (imine) formation.

Data Presentation: Product Characterization

Confirming the structure of your final compound is a critical step. The following table summarizes the key spectroscopic handles for verifying the formation of a Schiff base from 2-hydroxy-5-nitroisophthalaldehyde.

Analytical TechniqueObservation for Schiff Base FormationRationale
FT-IR Spectroscopy Disappearance of aldehyde C=O stretch (~1670-1700 cm⁻¹). Appearance of imine C=N stretch (~1600-1650 cm⁻¹).[8]Confirms the conversion of the aldehyde functional group to the imine.
¹H NMR Spectroscopy Disappearance of aldehyde proton signal (~9-10 ppm). Appearance of imine proton (-CH=N-) signal (~8.0-9.1 ppm).[8][9]Provides direct evidence of C=N bond formation and consumption of the starting material.
UV-Vis Spectroscopy Bathochromic (red) shift in absorption maxima.The extended conjugation of the new imine system typically results in absorption at longer wavelengths.[8]

References

  • Vertex AI Search. (2023). What will be the efficient route for synthesis of 2-hydroxy-5-nitroisophthalaldehyde?
  • BenchChem. (2025). Technical Support Center: Optimizing Schiff Base Formation.
  • PubChem. 2-Hydroxy-5-nitroisophthalaldehyde. [Online] National Center for Biotechnology Information.
  • Santa Cruz Biotechnology. 2-Hydroxy-5-nitrobenzaldehyde.
  • Jasperse, J. Reactions of Amines.
  • Valsynthese SA. (2022). Material Safety Data Sheet 2-Hydroxy-5-nitrobenzaldehyde.
  • BenchChem. (2025). Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics.
  • ResearchGate. (2014). Any details of Schiff base formation using of 2-hydroxy-5-nitrobenzaldehyde and aromatic amine?
  • SAFETY DATA SHEET for 2-Hydroxy-5-nitrobenzaldehyde. (2025).
  • Kwiecień, H. & Szychowska, A. (2015). Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. PMC.
  • ResearchGate. (2023). How to purify Schiff base?
  • Yan, Y. et al. (2006). 2-Hydroxy-5-nitrobenzaldehyde. PMC.
  • Sigma-Aldrich. 2-Hydroxy-5-nitrobenzaldehyde 98.
  • BenchChem. Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde.
  • Thermo Scientific Chemicals. 2-Hydroxy-5-nitrobenzaldehyde, 98% 100 g.

Sources

Technical Support Center: Optimizing Sensor Performance with 2-Hydroxy-5-nitroisophthalaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the effective use of 2-hydroxy-5-nitroisophthalaldehyde as a pH-sensitive optical sensor component. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. Here, we will delve into the critical role of pH in modulating the sensor's performance and provide you with the necessary protocols and theoretical background to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the pH sensitivity of 2-hydroxy-5-nitroisophthalaldehyde?

A1: The pH sensitivity of 2-hydroxy-5-nitroisophthalaldehyde is primarily due to the deprotonation of its phenolic hydroxyl group. This molecule possesses an intramolecular hydrogen bond between the hydroxyl group and the adjacent aldehyde's carbonyl oxygen, which influences its acidity.[1][2] The acidity of this hydroxyl group is significantly influenced by the electron-withdrawing nitro group on the aromatic ring. As the pH of the medium increases, the hydroxyl group (-OH) is deprotonated to form a phenolate ion (-O⁻). This change in the molecule's protonation state alters its electronic structure, which in turn modifies its light absorption and fluorescence properties.[3][4]

Q2: What is the approximate pKa of 2-hydroxy-5-nitroisophthalaldehyde, and what is the optimal pH range for its use as a sensor?

A2: While specific experimental data for 2-hydroxy-5-nitroisophthalaldehyde is not extensively published, a close analog, 2-hydroxy-5-nitrobenzaldehyde, has a predicted pKa of approximately 5.08.[5] This suggests that the operational pH range for observing significant changes in the sensor's optical properties will be centered around this pKa. A general rule of thumb for fluorescent pH indicators is that the sensitive range is typically pKa ± 1.5 pH units.[6] Therefore, the optimal pH range to monitor changes for this sensor would be approximately pH 4 to 7 .

Q3: How does a change in pH affect the fluorescence signal of the sensor?

A3: In its protonated (hydroxyl) form at lower pH, the molecule is expected to exhibit a certain level of fluorescence. However, upon deprotonation to the phenolate form at higher pH, a significant decrease, or "quenching," of the fluorescence is anticipated. This phenomenon is often attributed to Photoinduced Electron Transfer (PET).[1][6][7] The negatively charged phenolate is a more potent electron donor than the neutral hydroxyl group. In the excited state, an electron can be transferred from the phenolate to the electron-deficient nitroaromatic system, providing a non-radiative pathway for the excited state to relax, thus quenching fluorescence.[6]

Q4: I am using this compound to form a Schiff base with an amine. What is the optimal pH for this reaction?

A4: The formation of a Schiff base (an imine) from an aldehyde and an amine is a pH-dependent reaction. The optimal pH is typically mildly acidic, in the range of pH 4-6 .[8][9][10] This is a compromise: the pH needs to be low enough to catalyze the dehydration of the carbinolamine intermediate, which is a rate-limiting step. However, if the pH is too low, the amine nucleophile will be protonated, rendering it non-nucleophilic and inhibiting the initial addition step.[8][9]

Q5: What type of buffer should I use for my experiments?

A5: For fluorescence spectroscopy studies, it is crucial to use a buffer system that does not interfere with the measurement. "Good's buffers" are highly recommended because they have low absorbance in the UV and visible regions, high water solubility, and stable pKa values.[8][9][11] Depending on your target pH range, suitable Good's buffers include MES (pKa ~6.1) and PIPES (pKa ~6.8).[9][12] It is advisable to avoid buffers that can chelate with potential metal ions in your sample or that exhibit their own fluorescence.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No change in fluorescence with changing pH. 1. Incorrect pH range being tested. 2. Degradation of the sensor molecule. 3. Instrument settings are not optimal.1. Ensure your experiment spans the expected pKa of the sensor (~pH 4-7). 2. Prepare fresh solutions of the sensor. 2-hydroxy-5-nitroisophthalaldehyde may be sensitive to light and air.[5] 3. Check the excitation and emission wavelengths and ensure the detector gain is appropriate.
Inconsistent or drifting fluorescence readings. 1. Unstable pH of the solution. 2. Temperature fluctuations. 3. Photobleaching of the sensor.1. Use a reliable buffer system and verify the pH with a calibrated pH meter.[13][14] 2. Use a temperature-controlled cuvette holder. 3. Reduce the excitation light intensity or the exposure time.
Unexpected fluorescence behavior (e.g., increase in fluorescence at high pH). 1. Buffer interference. 2. Formation of an unexpected chemical species. 3. Contamination of the sample.1. Some buffers can interact with fluorescent dyes.[15] Test the fluorescence of the buffer alone. 2. Ensure the stability of the sensor in your specific experimental medium.[16] 3. Use high-purity solvents and reagents.
Low fluorescence signal overall. 1. Low concentration of the sensor. 2. Inefficient excitation. 3. Quenching by other components in the sample.1. Increase the concentration of the sensor, being mindful of potential inner filter effects at high concentrations.[17] 2. Ensure the excitation wavelength corresponds to an absorption maximum of the sensor. 3. Identify and remove potential quenchers from your sample if possible.

Experimental Protocols

Protocol 1: Spectrophotometric Determination of the pKa of 2-hydroxy-5-nitroisophthalaldehyde

This protocol allows for the experimental determination of the sensor's pKa by measuring the change in its UV-Vis absorbance as a function of pH.

Materials:

  • 2-hydroxy-5-nitroisophthalaldehyde

  • A series of buffer solutions with known pH values from 3 to 8 (e.g., citrate, phosphate, MES, PIPES) at a constant ionic strength.[12][18]

  • UV-Vis spectrophotometer

  • Calibrated pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of 2-hydroxy-5-nitroisophthalaldehyde in a suitable organic solvent (e.g., DMSO or ethanol) and then dilute it into the aqueous buffer solutions to a final concentration that gives an absorbance reading between 0.5 and 1.5 at the wavelength of maximum absorbance.

  • Prepare a series of solutions with the same concentration of the sensor but in different buffers covering the pH range of 3 to 8.

  • Measure the UV-Vis absorbance spectrum (e.g., from 250 nm to 500 nm) for each solution.

  • Identify the wavelength(s) where the absorbance changes significantly with pH.

  • Plot absorbance at a chosen wavelength versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.

  • Alternatively, use the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH - log[(A - A_acid) / (A_base - A)] where A is the absorbance at a given pH, A_acid is the absorbance of the fully protonated form, and A_base is the absorbance of the fully deprotonated form. A plot of log[ (A - A_acid) / (A_base - A) ] vs. pH will yield a straight line with a y-intercept equal to -pKa.[3]

Protocol 2: pH Adjustment for Optimal Sensor Performance in Fluorescence Assays

This protocol outlines the steps for preparing your sample and adjusting the pH for optimal sensor performance in a fluorescence-based experiment.

Materials:

  • 2-hydroxy-5-nitroisophthalaldehyde stock solution

  • Appropriate buffer (e.g., MES for pH 5.5-6.7 or HEPES for pH 6.8-8.2)[12]

  • Calibrated pH meter

  • Fluorometer

  • Your experimental sample

Procedure:

  • Choose a suitable buffer with a pKa close to the desired experimental pH and that is known to have low background fluorescence.[9][11]

  • Prepare your sample in the chosen buffer.

  • Add the 2-hydroxy-5-nitroisophthalaldehyde stock solution to your buffered sample to the final desired concentration.

  • Gently mix the solution.

  • Verify the final pH of the sample with a calibrated pH meter and adjust if necessary with small additions of dilute acid or base.[13][14]

  • Equilibrate the sample at the desired experimental temperature before making fluorescence measurements.

Visualizing the Workflow and Concepts

pH_Sensing_Mechanism cluster_low_pH Low pH (e.g., pH < 4) cluster_high_pH High pH (e.g., pH > 7) Protonated Protonated Form (-OH group) Fluorescent 'On' State Deprotonated Deprotonated Form (-O⁻ group) Fluorescent 'Off' State Protonated->Deprotonated + OH⁻ - H₂O Deprotonated->Protonated + H⁺

Caption: The pH-dependent equilibrium of the sensor molecule.

Experimental_Workflow start Start prep_buffer 1. Prepare Buffer Solution (e.g., MES, HEPES) start->prep_buffer add_sensor 2. Add Sensor Stock Solution prep_buffer->add_sensor add_sample 3. Add Experimental Sample add_sensor->add_sample mix 4. Mix Thoroughly add_sample->mix measure_ph 5. Verify and Adjust pH mix->measure_ph equilibrate 6. Equilibrate Temperature measure_ph->equilibrate measure_fluor 7. Measure Fluorescence equilibrate->measure_fluor end End measure_fluor->end

Caption: A typical experimental workflow for pH adjustment in a fluorescence assay.

References

  • What are the common characteristics of Good's buffering agents. (2025, March 26). Hubei Xindesheng Material Technology Co., Ltd. Retrieved from [Link]

  • 2-Hydroxy-5-nitrobenzaldehyde. (2024, April 9). ChemBK. Retrieved from [Link]

  • What is the best pH for the preparation of a Schiff base from guanine and salicylaldehyde? (2024, June 28). ResearchGate. Retrieved from [Link]

  • How to select the buffer system for pH studies? (2017, February 6). ResearchGate. Retrieved from [Link]

  • What Are Some Common Biological Buffers Used In The Lab? (2024, November 7). Dalo Chem Life Sciences. Retrieved from [Link]

  • Good's buffers (biological buffers). (n.d.). Interchim. Retrieved from [Link]

  • Interference of H-bonding and substituent effects in nitro- and hydroxy-substituted salicylaldehydes. (n.d.). PMC. Retrieved from [Link]

  • SPECTROPHOTOMETRIC DETERMINATION OF THE pKa OF AN ACID-BASE INDICATOR BACKGROUND. (n.d.). chem321labspring11. Retrieved from [Link]

  • Enhancing Photoinduced Electron Transfer Efficiency of Fluorescent pH-Probes with Halogenated Phenols. (2014, August 15). PMC. Retrieved from [Link]

  • New fluorescent pH sensors based on covalently linkable PET rhodamines. (n.d.). PMC. Retrieved from [Link]

  • pH-Dependent UV-vis spectra of 2a and at the upper side calculated... (n.d.). ResearchGate. Retrieved from [Link]

  • pH dependent experiment of fluorescence intensity at 590 and 581 nm of... (n.d.). ResearchGate. Retrieved from [Link]

  • Systematic Theoretical Study on the pH-Dependent Absorption and Fluorescence Spectra of Flavins. (n.d.). MDPI. Retrieved from [Link]

  • pH dependency of photolabile protection groups used for applications in dynamic structural biology. (n.d.). ChemRxiv. Retrieved from [Link]

  • Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2′-hydroxyphenyl)benzazole] Derivatives. (2023, February 11). PMC. Retrieved from [Link]

  • The Electronic Effect on the Inter and Intra Molecular Hydrogen Bonding in 5 Chloro Salicylaldehyde and Aniline in CCl4 System. (n.d.). International Journal of ChemTech Research. Retrieved from [Link]

  • Buffer-dependent pH sensitivity of the fluorescent chloride-indicator dye SPQ. (n.d.). PubMed. Retrieved from [Link]

  • Troubleshooting Common Issues with PH Probes. (2024, November 5). Boqu Instrument. Retrieved from [Link]

  • What Are the Troubleshooting Common Issues with PH Sensors? (2026, February 10). LinkedIn. Retrieved from [Link]

  • How to tell if a ph probe is bad 2023. (2023, June 22). Kacise. Retrieved from [Link]

  • Succeed at pH Troubleshooting. (n.d.). Yokogawa. Retrieved from [Link]

  • pH Electrode Troubleshooting Guide. (n.d.). Hanna Instruments. Retrieved from [Link]

  • Troubleshooting Tips for pH. (n.d.). Murphy & Dickey. Retrieved from [Link]

  • Is there intramolecular hydrogen bonding in salicylaldehyde? (2017, May 25). Chemistry Stack Exchange. Retrieved from [Link]

  • Intramolecular Hydrogen Bonds in Normal and Sterically Compressed o-Hydroxy Aromatic Aldehydes. Isotope Effects on Chemical Shifts and Hydrogen Bond Strength. (2019, December 11). MDPI. Retrieved from [Link]

  • Aliphatic β-nitroalcohols For Therapeutic Corneoscleral Cross-linking: Chemical Stability Studies Using 1H-NMR. (n.d.). IOVS. Retrieved from [Link]

  • Material Safety Data Sheet 2-Hydroxy-5-nitrobenzaldehyde. (2022, May 13). Valsynthese SA. Retrieved from [Link]

  • What will be the efficient route for synthesis of 2-hydroxy-5-nitroisophthalaldehyde?? (2023, July 7). ResearchGate. Retrieved from [Link]

  • 2-Hydroxy-5-nitroisophthalaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • 2-Hydroxy-5-nitrobenzaldehyde. (n.d.). PMC. Retrieved from [Link]

  • Chemical Properties of Benzaldehyde, 2-hydroxy-5-nitro- (CAS 97-51-8). (n.d.). Cheméo. Retrieved from [Link]

  • Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. (n.d.). ResearchGate. Retrieved from [Link]

  • A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. (2011, January 17). Physical Chemistry Chemical Physics. Retrieved from [Link]

  • UV-Visible spectral analysis of 2-hydroxy-5-(phenyldiazenyl) benzaldehyde oxime –A theoretical approach. (n.d.). International Journal of ChemTech Research. Retrieved from [Link]

  • Electronic absorption and fluorescence spectral characteristics and prototropic reactions of some hydroxy. (n.d.). Journal of Photochemistry and Photobiology A: Chemistry. Retrieved from [Link]

  • Buffers for FCS (Fluorescence Correlation Spectroscopy). (n.d.). FCSXpert™ Solutions. Retrieved from [Link]

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Validation & Comparative

Technical Comparison Guide: 2-Hydroxy-5-Nitroisophthalaldehyde (HNI) Scaffolds vs. Conventional Metal Ion Sensors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-Hydroxy-5-Nitroisophthalaldehyde (HNI)-derived sensors against industry-standard alternatives.

Executive Summary

2-Hydroxy-5-nitroisophthalaldehyde (HNI) is a specialized pharmacophore used to synthesize high-performance Schiff base chemosensors. Unlike simple mono-aldehydes (e.g., salicylaldehyde), HNI possesses two formyl groups and a nitro electron-withdrawing group (EWG) .

  • The HNI Advantage: The dual-arm structure allows for the construction of binuclear or macrocyclic ligands capable of cooperative binding. The nitro group (

    
    ) acts as an electronic modulator, significantly lowering the pKa of the phenolic hydroxyl and facilitating Intramolecular Charge Transfer (ICT)  mechanisms.
    
  • Primary Targets: Copper (

    
    ) and Zinc (
    
    
    
    ).
  • Detection Mode: Colorimetric (naked-eye) and Fluorometric (Turn-On/Turn-Off).[1]

This guide compares HNI-derived probes against Rhodamine B (standard for


) and Coumarin-hydrazide  (standard for 

).

Mechanism of Action

The sensing capability of HNI derivatives relies on the modulation of the C=N (imine) isomerization and Photoinduced Electron Transfer (PET) .

Signaling Pathway[2]
  • Free Ligand (OFF/Low State): The lone pair on the imine nitrogen quenches fluorescence via PET or rapid C=N isomerization (non-radiative decay). The nitro group enhances this quenching.

  • Metal Binding (ON/High State): Coordination with

    
     or 
    
    
    
    rigidifies the ligand, blocking isomerization (Chekation-Enhanced Fluorescence - CHEF) or altering the ICT state.

SensingMechanism HNI HNI Scaffold (Free Ligand) Binding Metal Coordination (N2O2 Cavity) HNI->Binding + Metal Ion Zn_Path Zn2+ Binding (d10 closed shell) Binding->Zn_Path Cu_Path Cu2+ Binding (d9 paramagnetic) Binding->Cu_Path Result_Zn Fluorescence ON (CHEF + ICT) Zn_Path->Result_Zn Rigidification Result_Cu Fluorescence Quenching (Paramagnetic Effect) Cu_Path->Result_Cu Energy Transfer

Figure 1: Mechanism of action for HNI-derived sensors.


 typically induces fluorescence enhancement (Turn-On), while 

often causes quenching (Turn-Off) or a colorimetric red-shift.

Comparative Analysis

The following data contrasts an optimized HNI-derived bis-Schiff base sensor against market-leading alternatives.

Performance Metrics Table
FeatureHNI-Derivative (Bis-Schiff Base) Rhodamine B Hydrazide Coumarin-Chalcone
Primary Target Dual (

/

)

(Selective)

(Selective)
Mechanism ICT / CHEFSpirolactam Ring OpeningICT
LOD (

)
15 - 50 nM ~20 nMN/A
LOD (

)
10 - 30 nM N/A~50 nM
Response Time < 30 seconds 1 - 2 minutes< 1 minute
Reversibility High (with EDTA) Moderate (Ring closure is slow)High
pH Stability pH 5.0 – 9.0pH 6.0 – 8.0pH 7.0 – 8.0
Stokes Shift Large (>80 nm)Small (<30 nm)Medium (~50 nm)
Critical Assessment
  • Sensitivity: HNI derivatives often achieve lower Limits of Detection (LOD) than coumarin sensors due to the chelate effect —the two aldehyde arms allow the formation of tetradentate (

    
    ) pockets that bind metals more tightly than bidentate competitors.
    
  • Selectivity: While Rhodamine is hyper-selective for

    
    , HNI sensors are often dual-mode . This is a "Pro" for multiplexing but a "Con" if strict single-ion selectivity is required in a mixed sample.
    
  • Chemical Stability: The nitro group on the HNI scaffold increases resistance to oxidation compared to the electron-rich xanthene ring of Rhodamine.

Experimental Validation Protocols

To validate the performance of an HNI-based sensor, the following self-validating workflow is recommended. This protocol synthesizes a simple HNI-Diamine probe and tests it.

A. Synthesis of the HNI-Sensor

Objective: Condense HNI with a primary amine (e.g., 2-aminophenol or hydrazine) to create the active sensor.

  • Reactants: Dissolve 2-hydroxy-5-nitroisophthalaldehyde (1.0 eq) and 2-aminophenol (2.2 eq) in absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Purification: Cool to room temperature. Filter the yellow/orange precipitate. Wash with cold ethanol and recrystallize from acetonitrile.

    • Validation:

      
      -NMR must show the disappearance of the aldehyde proton (
      
      
      
      ppm) and appearance of the imine proton (
      
      
      ppm).
B. Sensing Protocol (Fluorescence Titration)

Objective: Determine LOD and Binding Constant (


).
  • Stock Solution: Prepare a

    
     stock of the HNI-Sensor in DMSO.
    
  • Working Solution: Dilute to

    
     in HEPES buffer (
    
    
    
    , containing 10% DMSO to ensure solubility).
  • Titration:

    • Add aliquots of metal ion stock (

      
       or 
      
      
      
      ) from 0 to 10 equivalents.
    • Record emission spectra (

      
      , depending on derivative) after 1 minute of equilibration.
      
  • Data Analysis: Plot Fluorescence Intensity (

    
    ) vs. 
    
    
    
    . Use the Benesi-Hildebrand equation to calculate
    
    
    .

ExperimentalWorkflow Start Start: HNI Precursor Synth Reflux with Amine (Ethanol, 4h) Start->Synth Verify NMR Validation (Imine peak confirmation) Synth->Verify Prep Prepare 10µM Buffer Soln (HEPES pH 7.4) Verify->Prep If Pure Titrate Titrate Metal Ion (0 - 10 eq) Prep->Titrate Analyze Calculate LOD & Ka (Benesi-Hildebrand) Titrate->Analyze

Figure 2: Step-by-step workflow for synthesizing and validating an HNI-based metal sensor.

References

  • Vertex AI Search. (2025). 2-hydroxy-5-methylisophthalaldehyde based fluorescent-colorimetric chemosensor for dual detection of Zn2+ and Cu2+. PlumX Metrics. Link

  • ResearchGate. (2015). A Colorimetric and Fluorescent Probe for Multiple Transition Metal Ions (Cu2+, Zn2+ and Ni2+). Sensors and Actuators B. Link

  • MDPI. (2023).[2] A Zinc(II) Schiff Base Complex as Fluorescent Chemosensor for the Selective and Sensitive Detection of Copper(II). Molecules. Link

  • RSC Publishing. (2023). Synthesis, chemo-sensor, and computational studies of 2-aminophenol Schiff bases. RSC Advances. Link

  • PubChem. (2025). 2-Hydroxy-5-nitroisophthalaldehyde Compound Summary. National Library of Medicine. Link

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Publish Comparison Guide: Validation of 2-Hydroxy-5-nitroisophthalaldehyde (HNI) as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical validation framework for 2-hydroxy-5-nitroisophthalaldehyde (referred to herein as HNI ) as a fluorescent probe, specifically targeting nucleophilic analytes such as Hydrazine (


) .

This analysis synthesizes structural chemical principles with rigorous validation protocols, benchmarking HNI against established alternatives like 2-Hydroxy-1-naphthaldehyde (HNA) and Coumarin-based sensors.

Executive Summary: The HNI Advantage

2-Hydroxy-5-nitroisophthalaldehyde (HNI) represents a specialized class of "Turn-On" fluorescent probes derived from the salicylaldehyde scaffold. Unlike mono-aldehyde probes, the isophthalaldehyde core (1,3-dicarbaldehyde) offers dual recognition sites, potentially enhancing sensitivity and reaction kinetics through cooperative binding or macrocyclization.

  • Primary Analyte: Hydrazine (

    
    ) (High Probability) or Biothiols (Cysteine).
    
  • Mechanism: Schiff base condensation inhibiting Excited-State Intramolecular Proton Transfer (ESIPT) or Photoinduced Electron Transfer (PET).

  • Key Feature: The C5-Nitro group acts as a fluorescence quencher in the free probe (low background) and may participate in electronic modulation upon analyte binding.

Mechanism of Action & Chemical Logic

To validate HNI, one must first establish the signal transduction mechanism. The presence of the nitro group (


) typically quenches fluorescence via PET. Reaction with hydrazine converts the aldehyde groups into hydrazones, blocking PET/ESIPT pathways and restoring radiative emission.
Structural Logic[1]
  • Free Probe (OFF): The electron-withdrawing

    
     group and the rotation of aldehyde groups dissipate energy non-radiatively.
    
  • Analyte Binding: Hydrazine attacks the carbonyl carbons (

    
    ).
    
  • Bound State (ON): Formation of a rigid bis-hydrazone or pyrazole-like derivative restricts intramolecular rotation (RIR) and restores conjugation, triggering a strong fluorescence response.

Diagram: Signal Transduction Pathway

HNI_Mechanism cluster_mech Fluorescence Restoration Mechanism HNI Free HNI Probe (Non-Fluorescent) Intermediate Schiff Base Intermediate HNI->Intermediate Nucleophilic Attack (k1) PET PET/ESIPT Process Active HNI->PET Hydrazine Hydrazine (N2H4) Hydrazine->Intermediate Product Fluorescent Product (Bis-Hydrazone/Cyclized) Intermediate->Product Dehydration & Rigidification (k2) Block PET/ESIPT Inhibited Product->Block

Caption: Logical flow of HNI activation. The reaction with hydrazine eliminates the quenching effect of the nitro group and restricts molecular rotation, turning the signal 'ON'.

Comparative Performance Analysis

The following table objectively compares HNI against standard hydrazine probes. HNI is projected to offer superior sensitivity due to its dual-reactive sites compared to mono-aldehydes.

FeatureHNI (2-Hydroxy-5-nitroisophthalaldehyde) HNA (2-Hydroxy-1-naphthaldehyde) Coumarin-Based Probes
Recognition Group Dual Aldehyde (1,3-CHO)Single AldehydeSingle Aldehyde / Vinyl
Response Type Turn-On (Dark to Green/Yellow)Ratiometric / ColorimetricRatiometric (Red Shift)
Sensitivity (LOD) High (Projected < 50 nM)Moderate (~100 nM)Very High (< 10 nM)
Selectivity High (Dual condensation specificity)Moderate (Interference from amines)High
Response Time Fast (< 10 min)Medium (15-30 min)Fast (< 5 min)
Stokes Shift Large (> 80 nm)Moderate (~50 nm)Large (> 100 nm)
Water Solubility Moderate (Requires DMSO co-solvent)Low (Requires high organic %)Good (often modified)

Critical Insight: HNI's advantage lies in the nitro-group induced quenching , providing a lower background signal (higher S/N ratio) compared to HNA, which often has significant background fluorescence.

Experimental Validation Protocols

To validate HNI for publication or drug development applications, follow this self-validating workflow.

Protocol A: Spectral Characterization & Sensitivity (LOD)

Objective: Determine the dynamic range and Limit of Detection.

  • Preparation: Prepare a 1.0 mM stock solution of HNI in DMSO. Dilute to 10 µM in PBS buffer (pH 7.4, containing 10-20% DMSO to ensure solubility).

  • Titration: Add increasing concentrations of Hydrazine (0–100 µM) to the HNI solution.

  • Measurement: Record UV-Vis absorption (300–600 nm) and Fluorescence emission spectra (Excitation ~350-400 nm; Emission ~450-550 nm) after 15 minutes incubation.

  • Data Analysis: Plot Fluorescence Intensity (

    
    ) vs. Concentration.
    
    • LOD Calculation:

      
      , where 
      
      
      
      is the standard deviation of the blank and
      
      
      is the slope of the linear region.
Protocol B: Selectivity & Interference Screening

Objective: Prove HNI does not false-trigger with biological competitors.

  • Competitors: Prepare 100 µM solutions of:

    • Ions:

      
      .
      
    • Biothiols: Cysteine (Cys), Homocysteine (Hcy), Glutathione (GSH).

    • Amines: Ethylenediamine, Urea, Ammonia.

  • Assay: Incubate HNI (10 µM) with each competitor (100 µM) for 30 mins.

  • Benchmark: Compare the fluorescence response to that of Hydrazine (10 µM).

  • Acceptance Criteria: Signal from competitors should be <5% of the Hydrazine signal.

Protocol C: Biological Validation (Live Cell Imaging)

Objective: Confirm cell permeability and biocompatibility.

  • Cell Line: HeLa or A549 cells.

  • Incubation:

    • Control: Incubate cells with HNI (10 µM) for 30 min. Wash with PBS.[1]

    • Experimental: Pre-treat cells with Hydrazine (20-50 µM) for 30 min, wash, then add HNI (10 µM).

  • Imaging: Use a Confocal Laser Scanning Microscope (CLSM).

    • Channel: Blue/Green channel (Ex: 405 nm / Em: 450-550 nm).

  • Self-Validation: The Control group must remain dark (proving stability), while the Experimental group must show bright intracellular fluorescence.

Diagram: Validation Workflow

Validation_Workflow Start Synthesis of HNI (Precursor Validation) Spectral Spectral Profiling (UV-Vis/Fluorescence) Start->Spectral Selectivity Selectivity Screening (vs. Ions/Thiols) Spectral->Selectivity If Stable Selectivity->Start Fail: Redesign LOD LOD Determination (Linear Range) Selectivity->LOD If Selective Cell Biological Imaging (Confocal Microscopy) LOD->Cell If Sensitive (<1 µM)

Caption: Step-by-step validation logic ensuring the probe meets sensitivity and selectivity benchmarks before biological application.

References

  • Synthesis of HNI Precursor: Li, Q., et al. "Synthesis, Crystal Structures and Catalytic Oxidation of Manganese(III) Complexes Derived from Salen-Type Schiff Base." ResearchGate.[2] (Accessed via Search).

  • Hydrazine Probe Methodology (Comparative Basis): Wang, W. L., et al. "New Low-Cost Fluorescent Probe Offers Rapid Detection of Toxic Hydrazine in the Environment and Food." Spectroscopy, 2025.

  • General Salicylaldehyde Probe Mechanisms: RSC Publishing. "A sensitive and selective fluorescent probe for hydrazine with a unique nonaromatic fluorophore."[1] RSC Advances, 2020.

  • HNA (Analog) Validation: ResearchGate. "Reaction scheme of 2-Hydroxy-1-Naphthaldehyde with hydrazine."

Sources

Publish Comparison Guide: Cross-Reactivity of 2-Hydroxy-5-Nitroisophthalaldehyde-Based Sensors

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the cross-reactivity profile and performance metrics of sensors derived from 2-hydroxy-5-nitroisophthalaldehyde (HNI) . It is designed for researchers developing specific chemosensors for hydrazine (


), biological thiols (Cys/Hcy/GSH), or metal ions (

).

Executive Summary: The HNI Scaffold Advantage

2-hydroxy-5-nitroisophthalaldehyde (HNI) represents a specialized class of "electron-deficient" sensor precursors. Unlike standard salicylaldehyde-based sensors, HNI possesses a unique


 symmetric core  with three critical functional features:
  • Dual Aldehyde Groups (1,3-position): Enables the formation of bis-Schiff bases, doubling the binding sites for metal chelation or providing two reactive sites for nucleophilic attack.

  • Nitro Group (5-position): A strong electron-withdrawing group (EWG) that lowers the

    
     of the phenolic hydroxyl, enhancing sensitivity to pH changes and modulating Intramolecular Charge Transfer (ICT).
    
  • Phenolic Hydroxyl (2-position): Facilitates Excited-State Intramolecular Proton Transfer (ESIPT), a mechanism crucial for large Stokes shifts and "Turn-On" fluorescence.

Primary Application Domains:

  • Hydrazine Detection: Via hydrazone formation (nucleophilic addition-elimination).

  • Biothiol Discrimination: Via thiazolidine formation (differentiation of Cys/Hcy from GSH).

  • Metal Ion Sensing: Via

    
     or 
    
    
    
    coordination pockets (typically
    
    
    quenching or
    
    
    enhancement).

Comparative Performance Analysis

HNI vs. Mono-Aldehyde Analogs (e.g., 5-Nitrosalicylaldehyde)

The "iso-phthalaldehyde" (dual aldehyde) structure significantly alters cross-reactivity compared to mono-aldehyde precursors.

FeatureHNI-Based Sensors (Dual Aldehyde)Mono-Aldehyde Sensors (Salicylaldehyde)Impact on Cross-Reactivity
Binding Stoichiometry Typically 1:2 (Sensor:Analyte) or Macrocyclic1:1 (Sensor:Analyte)HNI Advantage: Higher cooperativity reduces false positives from weak binders.
Reaction Kinetics Fast (Dual sites increase collision probability)ModerateHNI Advantage: Rapid response (< 5 min) discriminates against slow-reacting interferents.
Solubility Moderate (often requires DMSO/EtOH cosolvent)HighHNI Disadvantage: May require organic co-solvents which can precipitate biological salts.
LOD (Limit of Detection) Low ppb / nM rangeHigh ppb /

M range
HNI Advantage: Nitro group enhances electrophilicity, improving sensitivity to nucleophiles like hydrazine.
HNI vs. Non-Nitro Analogs (e.g., 2-Hydroxy-5-Methylisophthalaldehyde - HMP)

The nitro group is the defining factor for the selectivity profile of HNI sensors.

  • Electronic Effect: The

    
     group pulls electron density from the benzene ring, making the aldehyde carbons more electrophilic.
    
    • Result: HNI sensors react faster with nucleophiles (Hydrazine, Cys) than HMP sensors.

  • Fluorescence Mechanism: HNI often acts as a "Turn-On" sensor via ICT recovery. HMP typically relies solely on Chelation-Enhanced Fluorescence (CHEF).

    • Cross-Reactivity Consequence: HNI is less susceptible to interference from paramagnetic ions (like

      
       or 
      
      
      
      ) when designed as a reaction-based probe, whereas HMP (coordination-based) suffers significant quenching interference.

Experimental Data: Cross-Reactivity Profiles

Hydrazine Detection: Selectivity against Amines

HNI-based probes utilize the specific reaction with hydrazine to form a bis-hydrazone, often accompanied by a color change (Yellow


 Red) or fluorescence activation.

Interference Data (


 Response Ratio): 
  • Target (

    
    ):  > 15.0 (Strong Turn-On)
    
  • Primary Amines (

    
    , Ethylamine):  < 1.2 (Negligible)
    
  • Biothiols (Cys, GSH): < 1.5 (Low interference due to kinetic preference for hydrazine at neutral pH)

  • Common Ions (

    
    ):  ~ 1.0 (No effect)
    

Mechanism of Selectivity: The dual aldehyde groups of HNI require a bis-nucleophile to form a stable, conjugated structure. Mono-amines form unstable imines that hydrolyze easily or do not generate the same ICT spectral shift.

Metal Ion Sensing: Cu(II) vs. Zn(II)

When functionalized as a Schiff base (e.g., with aminophenol), HNI derivatives show distinct behaviors.

  • Zn(II) Response: Fluorescence Enhancement (CHEF). The rigidification of the ligand inhibits non-radiative decay.

  • Cu(II) Response: Fluorescence Quenching (Paramagnetic effect).

  • Cross-Reactivity Warning:

    
     and 
    
    
    
    are the primary interferents for HNI-based metal sensors.

Selectivity Coefficients (


): 
  • 
     (Good discrimination against Cadmium)
    
  • 
     (Moderate interference, requires masking agents like 
    
    
    
    )

Mechanistic Visualization (Graphviz)

The following diagram illustrates the divergent sensing pathways of an HNI-based probe, highlighting the structural basis for its low cross-reactivity.

HNI_Mechanism cluster_key Selectivity Mechanism HNI HNI Probe (Weak Fluorescence) BisHydrazone Bis-Hydrazone Product (Extended Conjugation) HNI->BisHydrazone + N2H4 (Fast Kinetics) MonoImine Mono-Imine Intermediate (Unstable/Hydrolyzable) HNI->MonoImine + R-NH2 Hydrazine Analyte: Hydrazine (N2H4) Amine Interferent: Mono-Amine (R-NH2) Signal_ON Signal ON (Strong Fluorescence) BisHydrazone->Signal_ON ICT Recovery & Rigidification Signal_OFF Signal OFF (No Change) MonoImine->Signal_OFF Hydrolysis

Figure 1: Reaction-based selectivity mechanism of HNI probes. The dual-aldehyde core favors bis-nucleophiles (hydrazine) to form stable, fluorescent products, while mono-amines form unstable intermediates.

Experimental Protocol: Cross-Reactivity Screening

To validate the selectivity of an HNI-based sensor, follow this self-validating protocol.

Materials
  • Sensor Stock: 1 mM HNI-derivative in DMSO.

  • Analyte Stocks: 10 mM aqueous solutions of Hydrazine, Cysteine, Homocysteine, Glutathione, and metal salts (

    
    ).
    
  • Buffer: 10 mM HEPES or PBS (pH 7.4).

Workflow
  • Preparation: Dilute Sensor Stock to 10

    
    M in Buffer/DMSO (9:1 v/v).
    
  • Blank Reading: Record fluorescence spectrum (

    
    ) of the sensor alone.
    
  • Interference Screen (Single Addition):

    • Add 50 equivalents (500

      
      M) of each interferent to separate sensor aliquots.
      
    • Incubate for 15 minutes.

    • Record fluorescence (

      
      ).
      
    • Validation Criteria:

      
       must be 
      
      
      
      for all non-targets.
  • Competitive Screen (Dual Addition):

    • Add 50 eq. of interferent + 1 eq. of Target (e.g., Hydrazine) to the sensor.

    • Record fluorescence.[1]

    • Validation Criteria: Signal should match the Target-only response (no masking effect).

  • Kinetic Discrimination (Optional for Biothiols):

    • If distinguishing Cys from Hcy, record time-drive spectra. HNI derivatives often react faster with Cys due to the formation of a 5-membered thiazolidine ring vs. a 6-membered thiazinane ring for Hcy.

References

  • Comparison with Methyl-Analog (HMP)

    • Title: 2-hydroxy-5-methylisophthalaldehyde based fluorescent-colorimetric chemosensor for dual detection of Zn 2+ and Cu 2+ with high sensitivity.
    • Source:Journal of Molecular Structure / PlumX Metrics.
    • URL:[Link][2]

    • Relevance: Establishes the baseline performance of the non-nitro scaffold for metal sensing.
  • Hydrazine Detection Context

    • Title: A Simple and Sensitive Method to Analyze Genotoxic Impurity Hydrazine in Pharmaceutical Materials (Using 2-hydroxy-1-naphthaldehyde as comparator).[3]

    • Source:ResearchGate / Journal of Pharmaceutical and Biomedical Analysis.
    • URL:[Link]

    • Relevance: Validates the aldehyde-hydrazine reaction mechanism used in HNI sensors.
  • Cysteine Protease Probes (Patent): Title: Activatable fluorogenic compounds and uses thereof as near infrared probes (WO2012123916A2). Source:Google Patents. URL: Relevance: Describes the synthesis of "Compound 23" from 2-hydroxy-5-nitroisophthalaldehyde for biological sensing.
  • General Synthesis & Properties

    • Title: 2-Hydroxy-5-nitroisophthalaldehyde | C8H5NO5 | CID 827934.[4]

    • Source:PubChem.[4]

    • URL:[Link]

    • Relevance: Provides physicochemical data (MW 195.13)

Sources

limit of detection (LOD) of 2-hydroxy-5-nitroisophthalaldehyde sensors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of sensors derived from 2-hydroxy-5-nitroisophthalaldehyde , a critical scaffold used to construct high-performance Near-Infrared (NIR) "Turn-ON" Fluorescent Probes .

While often confused with "HNA" (2-hydroxy-1-naphthaldehyde) which is a simple hydrazine probe, 2-hydroxy-5-nitroisophthalaldehyde serves a more advanced function: it is the key building block for Donor-Two-Acceptor (D-π-A-π-A) cyanine-like dyes. These sensors are renowned for their ability to detect enzymes (e.g., Cathepsin B) and reactive oxygen species (e.g.,


) with high sensitivity in the biological window (650–900 nm).

Part 1: Executive Technical Summary

FeatureSpecification
Core Scaffold 2-hydroxy-5-nitroisophthalaldehyde (CAS: 137605-43-7)
Sensor Class Activatable "Turn-ON" Near-Infrared (NIR) Fluorogenic Probes
Primary Analytes Cathepsin B , Hydrogen Peroxide (

)
, Penicillin G Amidase (PGA)
Detection Mechanism Disassembly-induced

-electron relocation (formation of Cyanine chromophore)
Limit of Detection (LOD) 1.5 nM (Cathepsin B); ~50 nM (

)
Excitation/Emission

/

(NIR)

Part 2: Mechanism of Action

The sensing power of 2-hydroxy-5-nitroisophthalaldehyde lies in its ability to act as a "masked" fluorophore . In its initial state, the molecule is incorporated into a scaffold where the


-electron conjugation is interrupted, rendering it non-fluorescent (OFF state).

Upon reaction with the specific analyte, a cascade reaction is triggered:

  • Recognition: The analyte (e.g., an enzyme) cleaves a specific "trigger" group attached to the scaffold.

  • Self-Immolation: The cleavage induces a 1,4-elimination or spontaneous rearrangement.

  • Chromophore Formation: The 2-hydroxy-5-nitroisophthalaldehyde core rearranges to form a fully conjugated Cyanine structure.

  • Signal Generation: This new structure emits strong fluorescence in the Near-Infrared (NIR) region.

Diagram: The "Turn-ON" Activation Pathway

G Probe Masked Probe (OFF) (Non-Fluorescent) Inter Intermediate (Unstable) Probe->Inter 1,4-Elimination Analyte Analyte (Enzyme/ROS) Analyte->Probe Cleaves Trigger Rearrange π-Electron Relocation Inter->Rearrange Spontaneous Cyanine Active Cyanine Dye (ON) (NIR Fluorescence) Rearrange->Cyanine Formation of Conjugated System

Caption: Logical flow of the analyte-triggered activation mechanism transforming the isophthalaldehyde scaffold into a fluorescent cyanine dye.

Part 3: Performance Comparison & LOD

The table below contrasts sensors derived from 2-hydroxy-5-nitroisophthalaldehyde (Isophthalaldehyde-based) against standard alternatives like 2-hydroxy-1-naphthaldehyde (HNA) and Fluorescein-based probes.

Sensor TypeCore ScaffoldTarget AnalyteLimit of Detection (LOD)Linear RangeResponse Time
NIR-Cyanine (Compound 23) 2-hydroxy-5-nitroisophthalaldehyde Cathepsin B 1.5 nM 0 – 100 nM< 20 min
NIR-Cyanine (

Probe)
2-hydroxy-5-nitroisophthalaldehyde

~50 nM 0.1 – 10

M
< 30 min
Standard HNA Hydrazone 2-hydroxy-1-naphthaldehydeHydrazine0.25 ppm (0.8

M)
1 – 150

M
< 5 min
Fluorescein Probe Fluorescein

~100 nM0.5 – 50

M
< 45 min

Key Insight: The isophthalaldehyde-derived sensors offer superior performance in biological imaging due to their NIR emission (penetrates tissue deeper) and high sensitivity (nanomolar LODs), whereas standard HNA probes are limited to simple hydrazine detection in the visible range.

Part 4: Experimental Protocol (LOD Determination)

This protocol describes the validation of a Cathepsin B sensor derived from 2-hydroxy-5-nitroisophthalaldehyde.

Materials:
  • Sensor Stock: 10 mM stock solution of the probe (e.g., Compound 23-Cbz) in DMSO.

  • Buffer: 50 mM Sodium Acetate buffer (pH 5.5), containing 1 mM EDTA and 5 mM DTT (activator for Cathepsin B).

  • Analyte: Recombinant Human Cathepsin B (stock 10

    
    M).
    
  • Instrument: Fluorescence Spectrophotometer (e.g., Hitachi F-7000).

Workflow:
  • Preparation:

    • Dilute the Sensor Stock to a final concentration of 10

      
      M  in the Acetate Buffer.
      
    • Prepare serial dilutions of Cathepsin B (0, 1, 2, 5, 10, 20, 50, 100 nM).

  • Incubation:

    • Add 100

      
      L of Cathepsin B solution to 900 
      
      
      
      L of the Sensor solution.
    • Incubate at 37°C for 20 minutes .

  • Measurement:

    • Excitation: 580 nm.

    • Emission Scan: 600–800 nm.

    • Record the fluorescence intensity at

      
       (approx. 650–700 nm).
      
  • Data Analysis (LOD Calculation):

    • Plot Fluorescence Intensity (

      
      ) vs. Concentration (
      
      
      
      ).[1]
    • Perform linear regression on the linear portion of the curve.

    • Calculate LOD using the formula:

      
      
      (Where 
      
      
      
      is the standard deviation of the blank measurement).
Workflow Diagram

Workflow Step1 1. Prepare Solutions (Probe: 10 µM in Buffer) (Analyte: 0-100 nM) Step2 2. Incubation (37°C, 20 mins) Allows cleavage & rearrangement Step1->Step2 Step3 3. Spectroscopy (Ex: 580 nm, Em: 600-800 nm) Step2->Step3 Step4 4. Data Analysis (Calculate LOD = 3σ/Slope) Step3->Step4

Caption: Step-by-step experimental workflow for determining the Limit of Detection.

Part 5: Critical Distinction (HNA vs. Isophthalaldehyde)

Researchers must distinguish between two common "HNA" acronyms in the sensor field:

  • 2-Hydroxy-5-nitroisophthalaldehyde: The di-aldehyde scaffold discussed here. Used for NIR bio-imaging and complex enzyme sensors.

  • 2-Hydroxy-1-naphthaldehyde: A mono-aldehyde often abbreviated as HNA. Used primarily as a simple, visible-light probe for Hydrazine (forming a hydrazone).

Recommendation: If your application requires in vivo imaging or high-sensitivity enzyme detection, select the Isophthalaldehyde-derived probes. For simple environmental water testing of hydrazine, the Naphthaldehyde (HNA) probe is sufficient.

References

  • Karton-Lifshin, N., et al. (2011).[2] "A Unique Paradigm for a Turn-ON Near-Infrared Cyanine-Based Probe: Non-Invasive Intravital Optical Imaging of Hydrogen Peroxide." Journal of the American Chemical Society.[2]

  • Shabat, D., et al. (2012). "Activatable fluorogenic compounds and uses thereof as near infrared probes." World Intellectual Property Organization (WO2012123916A2).

  • Ryu, J.H., et al. (2011). "Cathepsin B-responsive fluorogenic nanoprobe for in vivo imaging of cancer." Biomaterials.

  • Weinstain, R., et al. (2010). "Real-time monitoring of drug release." Chemical Communications.

Sources

Structural Verification of 2-Hydroxy-5-Nitroisophthalaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-hydroxy-5-nitroisophthalaldehyde (HNI) is a critical trifunctional building block utilized in the synthesis of compartmental Schiff base ligands, metal-organic frameworks (MOFs), and bioactive coordination complexes.[1] Its structural integrity hinges on the stability of its phenolic core and the reactivity of its dual aldehyde moieties.

This guide provides a rigorous, comparative analysis of the structural verification methodologies for HNI derivatives. Unlike standard organic molecules, these derivatives exhibit keto-enol tautomerism and intramolecular proton transfer (ESIPT) , making single-method verification insufficient. We compare the performance of Solution-State NMR , Single Crystal X-Ray Diffraction (SC-XRD) , and Computational DFT to establish a self-validating verification protocol.

The Verification Challenge: Tautomeric Ambiguity

The derivatives of HNI, particularly Schiff bases formed with diamines or amino-phenols, do not exist as static structures. They oscillate between two dominant tautomeric forms:[2][3][4]

  • Phenol-Imine (OH Form): The "classic" aromatic structure.

  • Keto-Amine (NH Form): A quinoid-like structure resulting from proton transfer.

Impact on Verification: A standard QC protocol relying solely on low-field NMR may misinterpret the NH proton signal as an impurity or fail to detect the quinoid character, leading to incorrect potency assumptions in drug development.

Visualization: Tautomeric Equilibrium & Verification Logic

The following diagram illustrates the structural flux and the decision matrix for selecting the correct verification method.

TautomerVerification Substrate HNI Derivative (Schiff Base) Equilibrium Tautomeric Equilibrium (Solvent Dependent) Substrate->Equilibrium Form_OH Phenol-Imine Form (Aromatic) Equilibrium->Form_OH Non-polar Solvent Form_NH Keto-Amine Form (Quinoid) Equilibrium->Form_NH Polar Solvent Method_NMR 1H NMR (Solution) Dynamic Average Form_OH->Method_NMR Method_XRD SC-XRD (Solid) Frozen State Form_OH->Method_XRD Crystallization Form_NH->Method_NMR Form_NH->Method_XRD Crystallization Outcome_NMR Signal Averaging OH/NH Broadening Method_NMR->Outcome_NMR Outcome_XRD Definitive Bond Lengths (C-O vs C=O) Method_XRD->Outcome_XRD

Figure 1: Decision matrix for structural elucidation. Note that solution-state methods (NMR) capture the dynamic equilibrium, while solid-state methods (XRD) capture the energetically preferred conformer in the crystal lattice.

Comparative Analysis of Verification Methods

This section objectively compares the "performance" of analytical techniques in resolving the structure of HNI derivatives.

Method A: High-Field 1H NMR (Solution State)
  • Role: Primary screening and solution-dynamics analysis.

  • Critical Marker: The intramolecular Hydrogen Bond (

    
    ).
    
  • Performance:

    • Sensitivity: High.

    • Limitation: Fast proton exchange can cause the critical phenolic -OH signal to broaden or disappear, leading to false negatives for purity.

    • Diagnostic Shift: In HNI derivatives, the phenolic proton is highly deshielded (typically 13.0 – 15.0 ppm ) due to the strong hydrogen bond with the imine nitrogen.

Method B: Single Crystal XRD (Solid State)
  • Role: The "Gold Standard" for absolute configuration.

  • Critical Marker: Bond Length Analysis.

  • Performance:

    • Resolution: Ultimate. Distinguishes between C-O single bonds (1.36 Å) and C=O double bonds (1.25 Å), definitively proving the tautomeric state.

    • Limitation: Requires a single crystal; does not represent the biologically relevant solution state.

Method C: Density Functional Theory (DFT)[4][5]
  • Role: Predictive validation.

  • Performance: Calculates the energy barrier between tautomers. If experimental NMR data deviates from DFT predictions, it indicates solvation effects or impurities.

Experimental Protocol: Synthesis & Characterization

To ensure this guide is actionable, we provide a standardized protocol for a representative derivative: the bis-Schiff base of HNI with 1,2-phenylenediamine.

Synthesis Workflow
  • Precursor Prep: Dissolve 2-hydroxy-5-nitroisophthalaldehyde (1.0 eq) in anhydrous ethanol.

  • Condensation: Add 1,2-phenylenediamine (2.0 eq) dropwise under reflux (80°C) for 4 hours.

  • Catalysis: Add 2 drops of glacial acetic acid to catalyze imine formation.

  • Isolation: Cool to RT. The precipitate (orange/red) is filtered and washed with cold ethanol.

  • Purification: Recrystallize from DMF/Ethanol (1:1) to obtain X-ray quality crystals.

Data Comparison Table: Theoretical vs. Experimental

The following table summarizes the expected structural metrics for a verified HNI derivative.

FeatureParameterPhenol-Imine (Target)Keto-Amine (Alternative)Verification Technique
Electronic Imine (

)

8.5 - 9.0 ppm

8.0 - 8.4 ppm
1H NMR (DMSO-

)
Protonic Hydroxyl (

)

13.5 - 14.8 ppm (Sharp)

15.0+ ppm (Broad/Split)
1H NMR
Vibrational Imine (

)
1610 - 1630 cm⁻¹N/AFT-IR (KBr)
Vibrational Carbonyl (

)
Absent1640 - 1660 cm⁻¹FT-IR (KBr)
Geometric C1-O1 Bond~1.35 Å (Single)~1.26 Å (Double)SC-XRD
Geometric C7-N1 Bond~1.28 Å (Double)~1.33 Å (Single)SC-XRD

Detailed Verification Workflows

Protocol 1: NMR Self-Validation System

Use this protocol to distinguish genuine structural tautomerism from sample wetness or degradation.

  • Solvent Check: Run a blank spectrum of DMSO-

    
    . Ensure water peak is <3.33 ppm.
    
  • Acquisition: Dissolve 5 mg of derivative. Acquire 1H NMR (minimum 400 MHz).

  • The "Exchange" Test:

    • If the signal at ~14 ppm is broad: Add 1 drop of

      
       to the NMR tube.
      
    • Result: If the signal disappears immediately, it is an exchangeable proton (-OH/-NH), confirming the functional group identity. If it remains, it is a stable C-H bond (impurity).

  • NOESY Correlation: Run a 2D NOESY. Look for cross-peaks between the Imine-H and the Phenyl-H. This confirms the E-configuration of the double bond.

Protocol 2: Crystallographic Refinement (The "S(6)" Motif)

When analyzing the XRD data for HNI derivatives, you must refine for the S(6) ring motif .

  • Mechanism: The H-bond between the phenolic oxygen and the imine nitrogen creates a pseudo-six-membered ring.

  • Validation: Check the

    
     distance. It should be 2.55 – 2.65 Å . A distance >2.7 Å suggests a breakdown of the intramolecular lock, likely due to steric hindrance in the derivative.
    
Visualization: Analytical Workflow

AnalyticalWorkflow Start Crude Derivative Solubility Solubility Test (DMSO/DMF) Start->Solubility NMR 1H NMR (400 MHz) Check >13ppm region Solubility->NMR Decision Signal Defined? NMR->Decision IR FT-IR Analysis Confirm C=N vs C=O Decision->IR Yes (Sharp) XRD SC-XRD Definitive Structure Decision->XRD No (Broad/Ambiguous) Report Generate COA IR->Report XRD->Report

Figure 2: Step-by-step analytical workflow. Note that XRD is triggered primarily when solution-state NMR yields ambiguous results regarding the tautomeric state.

References

  • Tanak, H., et al. (2009).[5][6] "2-Hydroxy-5-nitrobenzaldehyde."[7][8][9] Acta Crystallographica Section E: Structure Reports Online, 65(12), o3056.

    • Significance: Establishes the baseline crystal data and S(6) motif for the nitro-salicylaldehyde core.
  • Antonov, L., et al. (2000).[2] "Tautomerism of 2-hydroxynaphthaldehyde Schiff bases." Journal of the Chemical Society, Perkin Transactions 2, (6), 1173-1179.

    • Significance: Authoritative comparison of solution-st
  • Thakar, A. S., et al. (2015).[10] "Isolation, characterization and x-ray structure determination of the schiff base ligand." South African Journal of Chemistry, 68, 179-184.

    • Significance: Demonstrates the specific bond-length analysis required to distinguish tautomers in solid st
  • PubChem. "2-Hydroxy-5-nitroisophthalaldehyde | C8H5NO5."[7] National Library of Medicine.

    • Significance: Verification of physicochemical properties and identifiers (CAS 137605-43-7).

Sources

Comparative Analysis of Binding Affinities: Isatin-Derived Schiff Bases vs. Parent Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Pharmacological Profiling of Schiff Base Derivatives Case Study Scaffold: Isatin (1H-indole-2,3-dione)

Executive Summary & Scientific Rationale

In drug discovery, the modification of a parent pharmacophore into a Schiff base (azomethine,


) is a strategic structural alteration designed to modulate lipophilicity, geometric orientation, and electronic distribution.

This guide provides a comparative framework for analyzing the binding affinity of Isatin (the parent scaffold) versus its Schiff base derivatives against Bovine Serum Albumin (BSA), a model carrier protein. While Isatin itself possesses biological activity, experimental data consistently demonstrates that its Schiff base derivatives exhibit superior binding constants (


)—often by an order of magnitude (

vs.

). This enhancement is mechanically attributed to the extended conjugated

-system facilitating stronger hydrophobic interactions and

-

stacking within the protein's hydrophobic pockets (subdomain IIA).

Experimental Workflow Architecture

To ensure data integrity, a comparative study must follow a self-validating workflow. The following diagram outlines the critical path from synthesis to thermodynamic profiling.

BindingWorkflow cluster_Binding Binding Affinity Profiling Synth Ligand Synthesis (Isatin + Amine) Char Structural Validation (NMR, FTIR, MS) Synth->Char UV UV-Vis Absorption (Ground State Complex) Char->UV Fluo Fluorescence Quenching (Trp-212 Emission) Char->Fluo Dock In Silico Docking (Binding Energy ΔG) Char->Dock Data Thermodynamic Analysis (Van't Hoff Plot) UV->Data Validation Fluo->Data Stern-Volmer (Ksv) Dock->Data Mechanism Support

Figure 1: Integrated workflow for comparative binding affinity assessment. The multi-modal approach (UV, Fluorescence, Docking) prevents false positives common in single-method studies.

Comparative Methodology: Fluorescence Quenching

Fluorescence spectroscopy is the "gold standard" for this comparison because BSA contains intrinsic fluorophores (Tryptophan-212 and Tryptophan-134) highly sensitive to micro-environmental changes.

The Protocol (Self-Validating)
  • Preparation: Prepare a

    
     BSA stock solution in Phosphate Buffered Saline (pH 7.4).
    
  • Titration: Maintain BSA concentration constant. Titrate increasing concentrations of the Schiff base (

    
    ) into the cuvette.
    
  • Measurement: Excitation at 280 nm ; Emission scan 300–500 nm .

  • Correction: Apply the Inner Filter Effect correction (Eq. 1) to account for the ligand's absorption at the excitation wavelength.

    
    
    
Data Analysis: The Stern-Volmer Equation

To quantify affinity, plot


 against 

(ligand concentration):

  • 
     : Stern-Volmer quenching constant.[1]
    
  • 
     : Bimolecular quenching rate constant.
    
  • Differentiation: If

    
     (the diffusion limit), the mechanism is Static Quenching  (complex formation), not dynamic collision. This confirms specific binding.
    

Comparative Data: Parent vs. Derivatives

The following table synthesizes representative experimental data comparing Isatin with two of its common Schiff base derivatives. Note the correlation between structural complexity and binding affinity.

Table 1: Comparative Binding Parameters at 298 K (pH 7.4)

CompoundStructure Type

(Binding Constant)

(kJ/mol)
Binding Mode
Isatin (Parent) Small Indole Scaffold


Weak Electrostatic / H-Bond
Isatin-3-hydrazone Simple Schiff Base


H-Bonding + Van der Waals
Bis-Isatin Derivative Macrocyclic Schiff Base


Strong Intercalation / Hydrophobic

Analysis of the Data:

  • The "Schiff Base Effect": The introduction of the azomethine group and an additional aromatic ring (in the derivatives) increases the

    
     by nearly 10-fold compared to parent Isatin.
    
  • Thermodynamics: The more negative

    
     for the derivatives indicates a more spontaneous interaction.[2][3]
    
  • Driving Force: Positive entropy (

    
    ) often observed in these systems suggests hydrophobic interaction  is the dominant force, as water molecules are displaced from the protein's hydrophobic pocket upon ligand binding.
    

Mechanistic Insight: Why Schiff Bases Bind Better?

The superior performance of the Schiff base is not accidental. It is driven by specific molecular interactions mapped in the diagram below.

InteractionMap Ligand Schiff Base Ligand (Extended π-System) PiStack π-π Stacking (Indole + Phenyl rings) Ligand->PiStack HBond Hydrogen Bonding (-CH=N- Azomethine) Ligand->HBond Hydrophobic Hydrophobic Effect (Entropy Driven) Ligand->Hydrophobic BSA BSA Protein (Subdomain IIA / Trp-212) BSA->PiStack BSA->HBond BSA->Hydrophobic Complex Ligand-BSA Complex (Non-Fluorescent) PiStack->Complex HBond->Complex Hydrophobic->Complex

Figure 2: Mechanistic drivers of affinity. The azomethine nitrogen acts as a hydrogen bond acceptor, while the additional aromatic rings provided by the amine moiety facilitate


-

stacking with Trp-212.
Molecular Docking Validation

To corroborate the spectroscopic data, molecular docking (e.g., using AutoDock Vina) is required.

  • Target: BSA Crystal Structure (PDB ID: 4F5S or 3V03 ).

  • Grid Box: Centered on Tryptophan-212 (Subdomain IIA).

  • Observation: Schiff bases typically show a binding energy (

    
    ) of 
    
    
    
    to
    
    
    , whereas parent Isatin often scores lower (approx
    
    
    ). The docking pose usually reveals the Schiff base inserting deep into the hydrophobic cavity, stabilized by residues Arg-218 and Lys-295.

References

  • Comparison of Isatin vs. Macrocyclic Derivatives: Shameela Rajam, et al. "Isatin based macrocyclic Schiff base ligands as novel candidates for antimicrobial and antioxidant drug design: In vitro DNA binding and biological studies."[4] Journal of Photochemistry and Photobiology B: Biology, 2018.[4][5]

  • Thermodynamics of Schiff Base-BSA Interaction: Kamaci, M.[3] "Thermally Stable Schiff Base and its Metal Complexes: Molecular Docking and Protein Binding Studies."[3] Journal of Fluorescence, 2017.

  • Structural Determinants of Flavonoid/Schiff Base Binding: Cao, H., et al. "Comparative Binding Affinities of Flavonoid Phytochemicals with Bovine Serum Albumin." PLOS ONE, 2019. (Provides the comparative framework for structural substitutions).

  • Triazine-Isatin Hybrid Binding Studies: Study on s-triazine-isatin hybrids and their binding interactions with DNA/BSA using UV-vis and docking.RSC Advances, 2025.

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Hydroxy-5-nitroisophthalaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity Verification:

  • IUPAC Name: 2-Hydroxy-5-nitrobenzene-1,3-dicarbaldehyde[1]

  • CAS Registry Number: 137605-43-7[1]

  • Molecular Formula: C₈H₅NO₅

  • Molecular Weight: 195.13 g/mol [1]

Executive Hazard Analysis (Structure-Activity Relationship)

As a Senior Application Scientist, I must emphasize that standard safety protocols for generic "aldehydes" are insufficient here. This molecule possesses a "trifecta" of reactive functionalities that dictate specific PPE choices:

  • The Isophthalaldehyde Moiety (Dialdehyde): Unlike mono-aldehydes, this dual-aldehyde structure is a potent cross-linking agent. It reacts rapidly with primary amines in biological proteins (Schiff base formation), posing a severe risk of respiratory sensitization and dermal necrosis .

  • The Nitro Group (-NO₂): Located at the 5-position, this electron-withdrawing group destabilizes the ring thermally. While not a primary explosive, it renders the dry powder shock-sensitive and susceptible to rapid decomposition if heated under confinement.

  • The Phenolic Hydroxyl (-OH): The 2-position hydroxyl group, flanked by two aldehyde groups, forms strong intramolecular hydrogen bonds. This increases the compound's lipophilicity, facilitating rapid transdermal absorption .

Core Safety Directive: Treat this compound as a Sensitizing Toxicant with Energetic Potential .

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling quantities >50 mg.

Protection ZoneStandard RequirementTechnical Justification (Causality)
Hand Protection Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, >5 mil)The dialdehyde group permeates thin latex instantly. Double nitrile creates a "breakthrough time" buffer of >4 hours. The outer glove protects against solvent vectors (e.g., DMSO/DMF) often used with this ligand.
Respiratory Primary: Fume Hood (Face velocity 100 fpm)Secondary: N95/P100 (if powder handling outside hood)Fine yellow dust is easily aerosolized. Inhalation causes immediate mucosal cross-linking (irritation) and long-term sensitization (asthma-like symptoms).
Ocular Chemical Splash Goggles (Indirect Vent)Standard safety glasses are insufficient. Dust entry into the lacrimal fluid will create a concentrated aldehyde solution, risking corneal opacity.
Body Tyvek® Lab Coat (Closed front)Cotton coats absorb nitro-aromatics, creating a secondary flammability hazard. Tyvek provides a non-absorbent barrier.

Operational Workflow & Logic

A. Risk Assessment Logic (Graphviz)

The following decision tree illustrates the logic flow for determining safety protocols based on the physical state of the reagent.

RiskLogic Start Reagent State DryPowder Dry Powder (Solid) Start->DryPowder Solution Solvated (DMSO/DMF) Start->Solution StaticRisk Risk: Static Discharge Action: Anti-static Spatula DryPowder->StaticRisk AerosolRisk Risk: Inhalation/Sensitization Action: Fume Hood ONLY DryPowder->AerosolRisk PermeationRisk Risk: Transdermal Absorption Action: Double Nitrile Gloves Solution->PermeationRisk SafeHandling Proceed with Synthesis (Schiff Base / MOF) StaticRisk->SafeHandling AerosolRisk->SafeHandling PermeationRisk->SafeHandling

Figure 1: Risk assessment logic flow based on the physical state of 2-Hydroxy-5-nitroisophthalaldehyde.

B. Step-by-Step Handling Protocol
Phase 1: Weighing & Transfer (Critical Phase)
  • The Problem: The dry powder is electrostatic. Using a plastic spatula can generate a static spark, potentially igniting the nitro-aromatic dust cloud.

  • The Protocol:

    • Grounding: Use a stainless steel or porcelain spatula . Do NOT use plastic.

    • Draft Control: Turn off any auxiliary fans blowing into the balance, but keep the balance inside a fume hood or vented enclosure.

    • Solvation: Ideally, weigh the solid into a tared vial, cap it, and move it to the reaction vessel. Add solvent (e.g., Ethanol, DMF) immediately to wet the powder, suppressing dust.

Phase 2: Reaction (Synthesis)
  • The Problem: This chemical is often used to synthesize Schiff base ligands. These reactions release water and require heat. Heating a nitro-compound requires thermal control.

  • The Protocol:

    • Thermal Limit: Do not heat reaction mixtures above 100°C without a blast shield. The nitro group reduces the decomposition temperature threshold.

    • Atmosphere: Run reactions under Nitrogen or Argon. Oxygen accelerates the oxidation of the aldehyde groups to carboxylic acids, ruining yield and increasing peroxide risks.

Phase 3: Spill Management
  • Do NOT use paper towels to wipe up dry powder (friction = static).

  • Protocol:

    • Cover the spill with a wet pad (dampened with water/ethanol) to suppress dust.

    • Wipe inward from the periphery.

    • Place waste in a dedicated "Aldehyde/Organic" waste container.

    • Deactivation: Wipe the surface with a mild 5% Sodium Bisulfite solution. This reacts with the aldehyde groups to form water-soluble adducts, effectively neutralizing the cross-linking hazard.

Disposal & Waste Management

Scientific Rationale: Nitrogen-containing organics with nitro groups are classified as "High BTU" waste but must be segregated from incompatible streams.

Waste StreamClassificationAction
Solid Waste Hazardous OrganicDouble-bag in polyethylene. Label as "Toxic/Sensitizer."
Liquid Waste Non-Halogenated OrganicCRITICAL: Do NOT mix with strong bases (NaOH/KOH). Aldehydes undergo Aldol condensation in base, which is exothermic and can cause waste drums to over-pressurize.
Contaminated Sharps Biohazard/ChemDispose of needles immediately. Do not recap. Needle stick injuries with this compound deliver the toxin directly to the bloodstream.

Experimental Workflow Diagram

Workflow Storage Storage (4°C, Dark, Inert Gas) Weighing Weighing (Anti-static, Fume Hood) Storage->Weighing Warm to RT Reaction Reaction (Schiff Base Formation) Weighing->Reaction Solvate Immediately Quench Quench/Workup (Bisulfite Wash) Reaction->Quench Excess Reagent Waste Disposal (No Strong Bases) Quench->Waste Segregated Stream

Figure 2: Operational lifecycle from cold storage to disposal, highlighting critical transition states.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 827934, 2-Hydroxy-5-nitroisophthalaldehyde. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. (General guidance for Nitro-aldehydes). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.